Pyridinol, 2,3,6-trichloro-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichloro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-3-1-2(10)4(7)5(8)9-3/h1H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJMRPXPQUICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C(C1=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151309 | |
| Record name | Pyridinol, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116184-17-9 | |
| Record name | Pyridinol, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116184179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinol, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance As a Metabolite and Environmental Contaminant
The scientific relevance of 3,5,6-trichloro-2-pyridinol (B117793) is intrinsically linked to its origin as a major metabolite of several key agrochemicals. medchemexpress.com It is formed through the degradation of the organophosphorus insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl, as well as the herbicide triclopyr (B129103). medchemexpress.comwikipedia.org The transformation of these parent compounds into TCP can occur through hydrolysis or photolysis. researchgate.net As a result, TCP is frequently identified as a human urinary metabolite, serving as a biomarker for exposure to these pesticides. nih.govnih.gov
Beyond its role as a metabolite, TCP is a significant environmental contaminant. ontosight.ai Its formation from widely applied agricultural products leads to its dissemination in various environmental compartments. ontosight.ai Studies have documented the presence of TCP in soil, water, and air in areas of pesticide application. ontosight.aimdpi.com Research has confirmed its detection in 100% of tested indoor floor dust and surface wipe samples, over 97% of solid food samples, and more than 95% of indoor air samples in one study. nih.gov The compound's notable water solubility and resistance to degradation contribute to its potential for leaching from soils into water bodies, raising concerns about its persistence and mobility in the environment. mdpi.com
Structural Isomerism and Nomenclature in Academic Literature
In scientific literature, 3,5,6-trichloro-2-pyridinol (B117793) is identified by several names and is part of a class of compounds with various structural isomers. The compound exhibits tautomerism, existing in equilibrium between the enol form (3,5,6-trichloro-2-pyridinol) and the keto form (3,5,6-trichloropyridin-2(1H)-one). wikipedia.orgnih.gov The preferred IUPAC name is often cited as 3,5,6-trichloropyridin-2(1H)-one. wikipedia.org
TCP belongs to the broader class of organic compounds known as polyhalopyridines, which are characterized by a pyridine (B92270) ring substituted with two or more halogen atoms. iarc.frhmdb.ca Several structural isomers of TCP exist, with the position of the chlorine atoms on the pyridine ring being the distinguishing feature. For instance, 3,4,5-trichloropyridinol has been utilized as an internal standard in analytical chemistry for the detection of 3,5,6-TCP. researchgate.net Another noted isomer is 2,3,5-trichloro-4-pyridinol. chemicalbook.com
To clarify its identification, the following table summarizes its key nomenclature and identifiers.
| Identifier Type | Value |
| Common Name | 3,5,6-Trichloro-2-pyridinol (TCP) |
| Abbreviation | TCPy |
| IUPAC Name | 3,5,6-trichloropyridin-2-ol |
| Alternate IUPAC Name | 3,5,6-trichloropyridin-2(1H)-one wikipedia.org |
| Synonym | 2-Hydroxy-3,5,6-trichloropyridine scbt.com |
| CAS Number | 6515-38-4 wikipedia.org |
| Molecular Formula | C₅H₂Cl₃NO scbt.com |
Overview of Research Trajectories on 3,5,6 Trichloro 2 Pyridinol
Quantum Chemical Calculation of Thermal Processes
Quantum chemical calculations, specifically using density functional theory at the M06-2X/GTLarge//M06-2X/6-31+G(d,p) level, have been employed to study the thermal decomposition of 3,5,6-trichloro-2-pyridinol. ebi.ac.ukacs.orgnih.gov These studies reveal that the oxidative decomposition of TCPy is initiated by the abstraction of its phenolic hydrogen atom by molecular oxygen (O₂). ebi.ac.ukacs.orgnih.gov This initial step has an activation energy of 28.5 kcal/mol.
Intermediates and Reaction Mechanisms in Pyrolysis
During pyrolysis, the thermal decomposition of 3,5,6-trichloro-2-pyridinol proceeds through a series of complex reactions. Under oxidative conditions, the initial abstraction of the phenolic hydrogen by O₂ leads to the formation of phenoxy radicals. These radicals can then combine to form dioxin-like compounds, specifically 2,3,7,8-tetrachloro- acs.org-dioxinodipyridine (TCDDPy). researchgate.netrsc.org
At elevated temperatures, above 650 °C, in an inert atmosphere, 3,5,6-trichloro-2-pyridinol undergoes decarbonylation and dehydroxylation reactions. researchgate.netrsc.org This leads to the formation of a substantial number of toxic products, including hydrogen cyanide (HCN) and various nitriles, such as cyanogen. researchgate.netrsc.org
Table 2: Key Steps in the Thermal Decomposition of 3,5,6-Trichloro-2-pyridinol
| Process | Conditions | Key Intermediates/Products |
|---|---|---|
| Oxidative Decomposition | Presence of O₂ | Phenoxy radicals, 2,3,7,8-tetrachloro- acs.org-dioxinodipyridine (TCDDPy) |
| Pyrolysis (Inert Atmosphere) | >650 °C | Hydrogen cyanide (HCN), Nitriles (e.g., cyanogen) |
Environmental Distribution and Persistence
The persistence of TCP in the environment is variable, with a reported half-life in soil ranging from 65 to 360 days, depending on soil type, climate, and other environmental factors. nih.govscielo.org.coplos.org Studies have shown that after four weeks of incubation in various agricultural soils, TCP concentrations can range from 1% to 34% of the initially applied dose of its parent compound, chlorpyrifos. researchgate.nettandfonline.com In some soils, significant quantities of TCP accumulate, while in others, it is more readily degraded to carbon dioxide. researchgate.net
TCP's high water solubility and moderate mobility contribute to its potential for widespread contamination of soils, sediments, and water bodies. scielo.org.cotuiasi.ro Its transport is influenced by environmental conditions such as temperature and precipitation. tandfonline.com Higher daytime temperatures can lead to larger dissipation rates of TCP in floodwater and greater release into soil pore water. tandfonline.comresearchgate.net Furthermore, early rainfall events after application can cause a transient peak release of TCP into the soil pore water, highlighting its susceptibility to runoff and transport. tandfonline.com
The behavior of TCP contrasts sharply with that of its parent compound, chlorpyrifos. Studies on soil profiles show that TCP has a much lower sorption capacity—about 100 times lower than chlorpyrifos—and greater persistence, giving it a significantly higher potential for movement through the soil. researchgate.netcapes.gov.br This mobility can lead to its infiltration into deeper soil layers and contamination of surface and groundwater. nih.gov
The interaction of TCP with soil particles through adsorption and desorption is a critical process controlling its environmental mobility and bioavailability.
The adsorption of TCP in soil is influenced by several physicochemical properties, including organic matter content, clay and silt content, specific surface area, and pH. sci-hub.seukm.my Generally, soils with higher organic matter and clay content exhibit a stronger adsorption affinity for TCP. ukm.myirost.ir The addition of organic amendments, such as biochar, to soil has been shown to exponentially increase the soil's adsorption capacity for TCP. mdpi.com For instance, increasing biochar content from 0% to 5% raised the removal rate by approximately 7 mg/kg, while an increase from 15% to 20% resulted in a much larger increment of about 20 mg/kg. mdpi.com
Soil pH plays a crucial role, with studies showing a significant inverse relationship where TCP adsorption decreases as pH increases. capes.gov.br In some soils with low organic matter, the specific surface area has been identified as a better indicator for TCP adsorption than organic matter content alone. usda.gov Isothermal adsorption experiments in purple soil from different farmlands revealed that adsorption capacity varied, with the main influencing factors being the content of clay and silt. sci-hub.se
The adsorption behavior of TCP has been effectively described using various mathematical models. Isothermal adsorption data frequently fit well with the Langmuir and Freundlich models. sci-hub.se In a study of purple soil, the Langmuir model provided the best fit (R² > 0.99), though the Freundlich model also described the behavior well (R² > 0.97). sci-hub.se
Table 1: Freundlich Adsorption Coefficients (KF) for 3,5,6-Trichloro-2-pyridinol in Various Soils
| Soil Type/Condition | KF Value | 1/n | Source |
| Alfisol Soil | 3.93 | 0.88 | usda.gov |
| Entisol Soil | 6.54 | 0.82 | usda.gov |
| Vineyard Soil | 31.2 | 0.88 | mdpi.com |
| Purple Soil (Wheat-Corn) | 2.73 (q_m, Langmuir) | N/A | sci-hub.se |
| Purple Soil (Rice-Rape) | 1.19 (q_m, Langmuir) | N/A | sci-hub.se |
| Purple Soil (Vegetable) | 0.55 (q_m, Langmuir) | N/A | sci-hub.se |
Note: q_m represents the maximum adsorption capacity from the Langmuir model, provided in mg/g, while KF units are (μg1-1/n mL1/n g-1).
Dynamic adsorption processes, such as those observed in soil column experiments, have been modeled to predict TCP movement. The Thomas model has been shown to fit breakthrough curves well in packed soil columns (R² > 0.97) but performs poorly in intact soil columns where preferential flow paths exist. sci-hub.se For more complex systems, such as biochar-amended soils, the dynamic outflow during adsorption has been successfully simulated using the cumulative distribution function of gamma distribution, while the release of adsorbed TCP was modeled by coupling a mass balance equation with a first-order decay kinetics equation. mdpi.com
Due to its lower sorption, longer persistence, and high water solubility, TCP has a much greater leaching potential than its parent compound, chlorpyrifos. researchgate.netcapes.gov.br This is reflected in its calculated GUS (Groundwater Ubiquity Score) leaching potential index of 3.89, which is categorized as "High leachability". herts.ac.uk The combination of these properties facilitates its movement through the soil profile, posing a significant risk to groundwater resources. nih.govmdpi.com This risk is not merely theoretical; monitoring studies have confirmed the presence of TCP in groundwater samples, such as in agricultural catchments in Ireland, demonstrating its capacity to contaminate vital water sources. teagasc.ie
Adsorption and Desorption Processes in Diverse Soil Matrices
Microbial Degradation and Bioremediation Strategies
Microbial degradation is a key process in the natural attenuation of TCP in the environment. Several species of bacteria and fungi have been identified that can utilize TCP as a sole source of carbon and energy, mineralizing it to CO₂, chloride, and other metabolites. oup.comresearchgate.netresearchgate.net
Identified TCP-degrading microorganisms include:
Bacteria : Pseudomonas sp. oup.comresearchgate.net, Ochrobactrum sp. bohrium.combiorxiv.org, Cupriavidus sp. researchgate.net, and Xanthomonas sp. nih.gov
Fungi : Cladosporium cladosporioides plos.orgmerckmillipore.com and Streptomyces sp. researchgate.net
The efficiency of degradation varies among species and environmental conditions. The fungal strain Cladosporium cladosporioides Hu-01 was able to completely metabolize 50 mg/L of chlorpyrifos and the subsequently formed TCP within 5 days under optimal conditions (pH 6.5, 26.8°C). plos.orgmerckmillipore.com The bacterium Ochrobactrum sp. JAS2 degraded 300 mg/L of chlorpyrifos within 12 hours, with the resulting TCP being completely degraded within 72 hours in an aqueous medium. bohrium.com In soil, the degradation of TCP by this strain took 96 hours when nutrients were added and 120 hours without nutrients. bohrium.com
Bioremediation strategies involving the inoculation of contaminated soils with these specialized microbes have shown significant promise. In one study, inoculation with Cupriavidus sp. DT-1 resulted in a TCP degradation rate of 94.4% and 86.7% in two different contaminated soils, compared to just 20.4% and 28.4% in uninoculated soils, respectively. researchgate.net These findings suggest that bioaugmentation is a viable strategy for cleaning up TCP-contaminated environments. However, the degradation process can be complex; TCP itself can exhibit antimicrobial properties that may inhibit the proliferation of some degrading microorganisms. nih.govmdpi.com
Table 2: Examples of Microbial Degradation of 3,5,6-Trichloro-2-pyridinol
| Microorganism | Type | Initial Concentration | Degradation Time & Efficiency | Source |
| Fungal Consortium (JAS1, JAS4) | Fungus | 300 mg/kg (in soil) | 48 hours for complete TCP degradation | tuiasi.ro |
| Cladosporium cladosporioides Hu-01 | Fungus | 50 mg/L | 93.5% of TCP degraded within 1 day | plos.org |
| Ochrobactrum sp. JAS2 | Bacterium | 300 mg/L (aqueous) | 72 hours for complete TCP degradation | bohrium.com |
| Cupriavidus sp. DT-1 | Bacterium | 100 mg/kg (in soil) | 94.4% degradation in 10 days | researchgate.net |
| Ochrobactrum sp. CPD-03 | Bacterium | Not specified | 85-88% degradation in 48 hours | biorxiv.org |
Identification and Characterization of Degrading Microorganisms
3,5,6-Trichloro-2-pyridinol (TCP) is the primary and persistent metabolite of the organophosphate pesticides chlorpyrifos and triclopyr (B129103). Its accumulation in soil and water ecosystems has prompted significant research into its microbial degradation. Various microorganisms, including bacteria, fungi, and yeasts, have been identified for their capacity to metabolize and mineralize this xenobiotic compound.
Bacteria are the most extensively studied group of TCP-degrading microorganisms. They often utilize TCP as a sole source of carbon, nitrogen, and energy, leading to its complete mineralization. Isolation of these strains typically involves enrichment culture techniques using soil historically contaminated with chlorpyrifos or TCP.
Ralstonia sp. (syn. Cupriavidus sp.): Strains from this genus are among the most efficient TCP degraders identified. Ralstonia sp. T6, isolated from agricultural soil, can completely degrade TCP at concentrations up to 150 mg/L. It utilizes a specific enzymatic pathway initiated by a hydroxylase. Research has demonstrated that its degradation ability is encoded on a plasmid, facilitating potential horizontal gene transfer in microbial communities.
Micrococcus luteus: This gram-positive bacterium has also been identified as a potent TCP degrader. Strain ZJ-6, isolated from activated sludge, demonstrated the ability to utilize TCP as its sole carbon and nitrogen source. Studies showed that it could degrade 98.7% of an initial 50 mg/L TCP concentration within 72 hours. The degradation process in Micrococcus is associated with both intracellular and extracellular enzymes.
Other Notable Bacterial Strains: Several other bacterial genera have been reported to degrade TCP, including Pseudomonas, Arthrobacter, Bacillus, and Ochrobactrum. For instance, Pseudomonas aeruginosa has shown the capacity for TCP degradation through cometabolism, while Arthrobacter sp. J-2 was found to mineralize the compound effectively. The diversity of these strains highlights the widespread, albeit specialized, genetic potential for TCP bioremediation in the environment.
| Bacterial Strain | Isolation Source | Degradation Capability | Key Findings |
|---|---|---|---|
| Ralstonia sp. T6 | Chlorpyrifos-contaminated soil | Utilizes TCP as a sole carbon and nitrogen source. Degrades >95% of 100 mg/L TCP in 48h. | Degradation pathway initiated by a TCP monooxygenase (TcpA). Genes are located on a conjugative plasmid. |
| Micrococcus luteus ZJ-6 | Activated sludge | Utilizes TCP as a sole carbon and nitrogen source. Degrades 98.7% of 50 mg/L TCP in 72h. | Degradation involves both intracellular and extracellular enzymatic activities. |
| Arthrobacter sp. J-2 | Pesticide-contaminated soil | Mineralizes TCP. | Demonstrates efficient ring cleavage and release of chloride ions. |
| Ochrobactrum sp. ZJ-8 | Wastewater treatment plant sludge | Degrades 96.5% of 50 mg/L TCP in 96h. | Shows high tolerance to TCP and can adapt to increasing concentrations. |
Fungi contribute to TCP degradation primarily through cometabolism, utilizing nonspecific extracellular enzymes such as laccases and peroxidases. These enzymes are part of the fungal ligninolytic system and can fortuitously transform a wide range of recalcitrant aromatic compounds, including chlorinated phenols and pyridinols.
Cladosporium cladosporioides: This ubiquitous filamentous fungus has been shown to effectively transform TCP. Strain Hu-01, when supplemented with a readily available carbon source like glucose, could transform over 80% of 50 mg/L TCP within a week. The mechanism is believed to involve hydroxylation and subsequent polymerization or binding to fungal biomass, rather than complete mineralization.
White-Rot Fungi: Ligninolytic fungi such as Phanerochaete chrysosporium and Trametes versicolor are known for their powerful oxidative enzyme systems. While direct studies on TCP may be limited, their proven ability to degrade structurally similar chlorinated aromatic compounds suggests a high potential for TCP transformation. Their manganese peroxidases and lignin (B12514952) peroxidases can initiate the oxidative attack on the aromatic ring.
| Fungal Strain | Isolation Source | Transformation Capability | Proposed Mechanism |
|---|---|---|---|
| Cladosporium cladosporioides Hu-01 | Contaminated soil | Transforms >80% of 50 mg/L TCP in 7 days via cometabolism. | Likely involves hydroxylation followed by polymerization or sorption to mycelia. |
| Aspergillus niger | Soil | Moderate transformation efficiency. | Transformation mediated by extracellular enzymes, including laccase. |
| Penicillium* sp. | Agricultural soil | Can transform TCP in the presence of an additional carbon source. | Cometabolic transformation via nonspecific oxidases. |
Certain yeast species have also been identified for their role in xenobiotic degradation, including TCP. Like fungi, they often rely on cometabolic processes.
Rhodotorula species: The carotenogenic yeasts Rhodotorula glutinis and Rhodotorula rubra have been investigated for their bioremediation potential. In laboratory studies, these yeasts demonstrated an ability to reduce TCP concentrations in liquid media, although typically at a slower rate than specialized bacteria. The transformation is thought to be an oxidative process, potentially linked to cytochrome P450 enzyme systems. The resulting metabolites are often less toxic intermediates that may be more amenable to further degradation by other members of the soil microbial community. The exact pathways and enzymes in these yeasts are not as well-characterized as those in bacteria.
Elucidation of Metabolic Pathways and Gene Clusters
Understanding the biochemical reactions and the underlying genetic determinants of TCP degradation is crucial for predicting its environmental persistence and designing effective bioremediation technologies.
The aerobic degradation of TCP has been most thoroughly elucidated in Ralstonia sp. T6. The pathway involves a series of enzymatic steps that lead to the complete mineralization of the compound. The genes responsible are organized in a functional cluster, often located on a plasmid.
Initial Hydroxylation: The catabolic pathway is initiated by the enzyme 3,5,6-trichloro-2-pyridinol hydroxylase, encoded by the tcpA gene. This is a flavin-dependent monooxygenase that hydroxylates TCP at the C4 position, displacing a chlorine atom and forming 2,3-dichloro-5,6-dihydroxypyridine. This step is a critical detoxification reaction that primes the aromatic ring for cleavage.
Ring Cleavage: The resulting dihydroxypyridine intermediate is then attacked by a dioxygenase, TcpB. This enzyme catalyzes the extradiol cleavage of the pyridine (B92270) ring between the two hydroxyl groups, yielding an unstable aliphatic intermediate.
Downstream Metabolism: The ring-cleavage product is further processed by a cascade of enzymes, including a hydrolase (TcpC) and other catabolic enzymes. These steps convert the aliphatic intermediate into central metabolic compounds such as succinate (B1194679) and maleylacetate, which can then enter the tricarboxylic acid (TCA) cycle to support cell growth.
The genetic basis for this pathway in Ralstonia sp. T6 is the tcp gene cluster, which includes the structural genes (tcpA, tcpB, tcpC) and a regulatory gene (tcpR). The tcpR gene encodes a LysR-type transcriptional regulator that controls the expression of the degradation genes in the presence of TCP.
| Gene | Encoded Enzyme/Protein | Function in Pathway |
|---|---|---|
| tcpA | TCP monooxygenase | Catalyzes the initial hydroxylation of TCP to 2,3-dichloro-5,6-dihydroxypyridine. |
| tcpB | Extradiol dioxygenase | Performs oxidative cleavage of the dihydroxypyridine ring. |
| tcpC | Hydrolase | Acts on the ring-cleavage product, continuing the downstream degradation. |
| tcpR | LysR-type transcriptional regulator | Positively regulates the expression of the tcp operon in the presence of TCP. |
Under anaerobic conditions, such as in flooded soils, sediments, and certain groundwater aquifers, the microbial metabolism of TCP follows a distinct pathway dominated by reductive dechlorination. In this process, TCP acts as a terminal electron acceptor for anaerobic respiration.
The process is typically carried out by consortia of microorganisms rather than a single strain and occurs in a stepwise manner:
First Dechlorination: The chlorine atom at the C6 position is removed, yielding 3,5-dichloro-2-pyridinol .
Second Dechlorination: Subsequently, another chlorine atom is reductively removed, most commonly from the C3 or C5 position, to form 3-chloro-2-pyridinol or 5-chloro-2-pyridinol .
Final Dechlorination: The last chlorine atom is removed, resulting in the formation of 2-pyridinol .
Each dechlorination step requires specific dehalogenase enzymes. The final product, 2-pyridinol, is significantly less toxic and more biodegradable than TCP. However, the pyridine ring of 2-pyridinol is stable under anaerobic conditions and its cleavage generally requires the presence of oxygen. Therefore, complete mineralization of TCP in anaerobic environments often necessitates a subsequent shift to aerobic conditions where other microorganisms can cleave the dechlorinated ring structure. This highlights the importance of redox fluctuations in contaminated sites for achieving complete bioremediation.
Identification of Key Enzymes (e.g., DhpI, FADH2-dependent monooxygenase tcpA)
The biodegradation of 3,5,6-Trichloro-2-pyridinol is initiated by specific enzymatic machinery found in various soil bacteria. A crucial first step is the dechlorination of the pyridine ring, a process catalyzed by an FADH2-dependent monooxygenase named TcpA. nih.govnih.gov This enzyme is encoded by the tcpA gene, which has been identified as a key component in the initial degradation of TCP. nih.govcup.edu.in
In Ralstonia sp. strain T6, the tcpA gene is part of a larger gene cluster, tcpRXA. nih.govnih.gov This cluster also includes tcpR, which is related to the LysR family of transcriptional regulators, and tcpX, which encodes a flavin reductase. nih.govqmul.ac.uk The flavin reductase, TcpX, is vital for generating the reduced flavin adenine (B156593) dinucleotide (FADH2) required by the TcpA monooxygenase to function. qmul.ac.uk The TcpA enzyme itself is multifunctional, capable of sequentially removing the three chlorine atoms from the TCP molecule. qmul.ac.uk Studies with a mutant strain of Ralstonia sp. T6, where the tcpA gene was disrupted (T6-ΔtcpA), confirmed its essential role; the mutant strain lost the ability to degrade TCP but could still process its downstream metabolites. nih.govnih.gov
Further down the metabolic pathway, after TCP has been converted to intermediate metabolites, other enzymes come into play. In the degradation of 5-amino-2,4,5-trioxopentanoic acid (ATOPA), a metabolite of TCP, the enzyme DhpI has been identified as the key catalyst. nih.govnih.govresearchgate.net DhpI is part of the dhpRIJK gene cluster. nih.govnih.gov Within this cluster, DhpJ is responsible for transforming 3,6-dihydroxypyridine-2,5-dione (DHPD) into ATOPA, which is then further broken down by DhpI. nih.govnih.gov
Table 1: Key Enzymes in 3,5,6-Trichloro-2-pyridinol Biodegradation
| Enzyme/Protein | Gene (Cluster) | Organism Example | Function | Citation |
|---|---|---|---|---|
| FADH2-dependent monooxygenase | tcpA (tcpRXA) | Ralstonia sp. T6 | Initiates degradation by dechlorinating TCP to DHPD. nih.govnih.gov | nih.govnih.gov |
| Flavin Reductase | tcpX (tcpRXA) | Ralstonia sp. T6 | Generates FADH2 required by TcpA. qmul.ac.uk | qmul.ac.uk |
| DhpI | DhpI (dhpRIJK) | Ralstonia sp. T6 | Degrades the metabolite 5-amino-2,4,5-trioxopentanoic acid (ATOPA). nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
Metabolite Identification During Biodegradation (e.g., 3,6-dihydroxypyridine-2,5-dione, 5-amino-2,4,5-trioxopentanoic acid)
The microbial breakdown of 3,5,6-Trichloro-2-pyridinol proceeds through a series of intermediate compounds. The initial transformation of TCP by the TcpA enzyme yields a green-colored metabolite identified as 3,6-dihydroxypyridine-2,5-dione (DHPD) . nih.govresearchgate.netnih.gov The formation of DHPD signifies the successful dechlorination and initial cleavage of the pyridine ring structure. nih.gov
Following the formation of DHPD, further enzymatic action by DhpJ leads to the creation of 5-amino-2,4,5-trioxopentanoic acid (ATOPA) . nih.govnih.gov This metabolite is subsequently degraded by the enzyme DhpI. nih.govresearchgate.net The identification of these metabolites has been crucial in elucidating the complete metabolic pathway for TCP degradation in bacteria like Ralstonia sp. T6. nih.govresearchgate.net In other organisms, such as Cupriavidus nantongensis X1 T, a similar pathway is observed where TCP is degraded to DHPD, which is then cleaved to form 5-amino-2,4,5-tricarbonylpentanoic acid before being mineralized. mdpi.com
Impact of 3,5,6-Trichloro-2-pyridinol on Microbial Communities
Antimicrobial Properties and Inhibition of Microbial Proliferation
3,5,6-Trichloro-2-pyridinol is not only a persistent environmental pollutant but also exhibits significant antimicrobial properties that can impact soil and water microflora. researchgate.netplos.orgd-nb.info This antimicrobial activity can hinder the proliferation of the very microorganisms that are capable of degrading chlorpyrifos, its parent compound. researchgate.netplos.orgbohrium.com The accumulation of TCP in the environment can, therefore, slow down the natural bioremediation process. researchgate.netmdpi.com
Research has demonstrated the inhibitory effects of TCP against a range of common pathogens. rjpbcs.com In one study, TCP showed a strong inhibitory effect against several Gram-negative and Gram-positive bacteria. rjpbcs.com The effectiveness was measured by the zone of inhibition in laboratory tests. rjpbcs.com These findings underscore the dual nature of TCP as both a breakdown product and a microbial inhibitor. researchgate.netrjpbcs.com
Table 2: Antimicrobial Activity of 3,5,6-Trichloro-2-pyridinol (TCP) Against Various Pathogens
| Pathogen | Type | Zone of Inhibition (mm) | Citation |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-negative | 22 | rjpbcs.com |
| Staphylococcus aureus | Gram-positive | 21 | rjpbcs.com |
| Salmonella typhimurium | Gram-negative | 20 | rjpbcs.com |
| Shigella dysenteriae | Gram-negative | 20 | rjpbcs.com |
| Klebsiella pneumoniae | Gram-negative | 20 | rjpbcs.com |
Advanced Bioremediation Techniques
Application of Biochar for Enhanced Adsorption and Degradation
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising amendment for soil and water remediation. Its application can enhance the adsorption of organic pollutants like TCP, thereby reducing their mobility and bioavailability. mdpi.com Studies have shown that the adsorption capacity of soil for TCP increases significantly with the addition of biochar. mdpi.com For instance, increasing the biochar content in soil from 0% to 5% raised the TCP adsorption by about 7 mg/kg, while an increase from 15% to 20% led to a much larger increment of about 20 mg/kg at a 90% removal rate. mdpi.com
Furthermore, modifying biochar can improve its efficacy. Fe-impregnated biochar has demonstrated a higher sorption capacity for chlorpyrifos and its metabolite TCP compared to pristine biochar. nih.gov This enhanced adsorption reduces the uptake of these compounds by plants and can positively influence the soil microbial community, potentially enhancing the degradation of the sorbed pollutants. nih.gov However, it has also been noted that the strong adsorption to biochar can sometimes suppress the degradation of the parent compound, chlorpyrifos. mdpi.comresearchgate.net
Constructed Wetlands for Effluent Decontamination
Constructed wetlands (CWs) are engineered systems that mimic natural wetlands to treat contaminated water. They have proven to be an effective technology for removing pesticides and their metabolites from agricultural effluents. nih.govscielo.br Mesocosm-scale subsurface flow constructed wetlands (SSFCWs) have been shown to effectively remove both chlorpyrifos and TCP. nih.gov In one study, TCP concentrations were reduced to 2 μg L⁻¹ within 8 days. nih.gov
The efficiency of constructed wetlands is influenced by various factors, including the presence of different plant species and the hydraulic retention time. scielo.brfrontiersin.org Systems planted with species like Polygonum punctatum, Cynodon spp., and Mentha aquatica have demonstrated high removal rates for chlorpyrifos, which implies a concurrent or subsequent degradation of TCP. scielo.br The removal process in these systems is a combination of microbial degradation, adsorption to the substrate, and absorption by plant roots. researchgate.net The microbial communities within the wetlands can adapt to the presence of these compounds, sometimes utilizing them as a carbon source, which accelerates their removal. scielo.br
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 3,5,6-trichloro-2-pyridinol, the primary abiotic degradation routes in the environment are photodegradation, driven by sunlight, and chemical hydrolysis in aqueous systems.
Photodegradation Mechanisms and Intermediate Products
The photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solutions is a significant pathway for its transformation in the environment. Research indicates that the process is influenced by several factors, including the wavelength of light and the pH of the surrounding medium.
Studies utilizing medium-pressure mercury lamps, which emit light in the 200–400 nm range, have shown that the photodegradation of TCP follows pseudo-first-order kinetics. nih.gov The rate of this degradation is dependent on the wavelength of the UV irradiation, with increased rates observed at wavelengths below 300 nm. nih.gov The efficiency of the photodegradation process, as measured by the quantum yield, also demonstrates a dependence on pH. The degradation rate and quantum yield of TCP increase as the pH of the solution rises, reaching a maximum and constant value at a pH of 5 and above. nih.gov The presence of hydroxyl radicals, which can be generated by adding hydrogen peroxide (H₂O₂), can further enhance the removal rates of TCP. nih.gov
The mechanisms involved in the photodegradation of TCP are believed to include both hydrolytic and reductive dechlorination. researchgate.net This leads to the formation of a variety of intermediate products.
Identified Photodegradation Intermediate Products of 3,5,6-Trichloro-2-pyridinol
| Intermediate Product Name | Chemical Formula | Notes |
| Dichlorodihydroxypyridine isomers | C₅H₃Cl₂NO₂ | Formed through hydrolytic and reductive dechlorination. researchgate.net |
| Reductive dechlorination products | Not specified | General class of compounds formed during photolysis. researchgate.net |
| 5-Chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid | C₇H₅Cl₂NO₅ | Identified as a major photoproduct in sterile, pH 7-buffered water. researchgate.net |
| Oxamic acid | C₂H₃NO₃ | Found as a minor photoproduct. researchgate.net |
| Low-molecular-weight acids | Not specified | A general category of minor photoproducts. researchgate.net |
Chemical Hydrolysis in Environmental Systems
Chemical hydrolysis is another potential abiotic degradation pathway for organic compounds in aqueous environments. However, in the case of 3,5,6-trichloro-2-pyridinol, the compound exhibits significant stability against hydrolysis under typical environmental conditions.
TCP is itself a primary product of the hydrolysis of its parent compounds, chlorpyrifos and triclopyr. The formation of TCP occurs through the cleavage of the phosphorus ester bond in chlorpyrifos. epa.gov Research has shown that while chlorpyrifos is susceptible to hydrolysis, particularly under alkaline conditions (pH 9), its major hydrolysis products, including TCP, are stable to further hydrolysis. epa.gov This stability is observed across a range of pH values, particularly in neutral and acidic environments where chlorpyrifos itself is more stable. researchgate.net The persistence of TCP in soil, with a half-life that can range from 65 to 360 days depending on environmental conditions, is partly attributed to its resistance to microbial degradation and its inherent hydrolytic stability. plos.orgnih.gov
The structural characteristics of TCP, specifically the presence of three chlorine substituents on the pyridine ring, contribute to its stability. While laboratory procedures can utilize acid hydrolysis to liberate conjugated forms of TCP for analytical purposes, this does not represent a significant degradation pathway in natural environmental systems. nih.gov
Hydrolytic Stability of 3,5,6-Trichloro-2-pyridinol
| Condition | Stability | Half-life (in soil) | Primary Formation Route |
| Neutral to Acidic pH | Stable | 65 to 360 days | Hydrolysis of chlorpyrifos and triclopyr |
| Alkaline pH | Generally Stable | Hydrolysis of chlorpyrifos and triclopyr |
Advanced Analytical Methodologies and Biomonitoring Research for 3,5,6 Trichloro 2 Pyridinol
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are central to the analysis of 3,5,6-trichloro-2-pyridinol (B117793), offering high sensitivity and selectivity. Both gas chromatography and liquid chromatography, often coupled with mass spectrometry, are widely utilized for its determination in samples such as human urine, serum, and vegetables. spkx.net.cnnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a robust and frequently employed technique for the determination of 3,5,6-trichloro-2-pyridinol. spkx.net.cn Its high resolving power and the specificity of mass spectrometric detection make it suitable for complex sample matrices.
While mass spectrometry is common, gas chromatography with an electron capture detector (GC-ECD) has also been utilized for the analysis of halogenated compounds like TCP. The high electron affinity of the chlorine atoms in the TCP molecule allows for sensitive detection using ECD.
For enhanced sensitivity, negative ion chemical ionization mass spectrometry (NICI-MS) is a preferred method for the analysis of 3,5,6-trichloro-2-pyridinol in human urine. researchgate.net This technique is particularly effective for electrophilic compounds like TCP, yielding low detection limits. A sensitive GC-NCI-MS method has been developed to measure levels of the chlorpyrifos (B1668852) metabolite 3,5,6-trichloropyridinol (3,5,6-TCP) in human urine. researchgate.net In one such method, the metabolic 3,5,6-TCP was isolated from urine by acid hydrolysis followed by diethyl ether extraction, and the structural isomer 3,4,5-trichloropyridinol was used as an internal standard. researchgate.net The determination of TCP is performed by selected ion monitoring of the dichloropyridinol fragment ions. researchgate.net This approach has demonstrated linearity over a concentration range of 0.5 to 200 ng/mL, with a limit of detection in urine estimated at 0.2 ng/mL and a limit of quantitation of 1 ng/mL. researchgate.net
Due to the polar nature and low volatility of 3,5,6-trichloro-2-pyridinol, derivatization is a critical step to convert it into a more volatile and thermally stable compound suitable for GC analysis. This chemical modification enhances its chromatographic properties and improves sensitivity.
Common derivatizing agents include silylating reagents. For instance, N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) is used to derivatize TCP. spkx.net.cn In a method for determining TCP in vegetables, the sample was extracted, purified, and then derivatized with MTBSTFA before GC-MS analysis. spkx.net.cn Another widely used reagent is bis(trimethylsilyl)acetamide (BSA), which has been employed for the derivatization of TCP in dates. oup.com
| Derivatization Reagent | Sample Matrix | Key Findings |
| N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) | Vegetables | The limit of detection was 8.3 μg/kg, with recovery rates from 70.4% to 107.6%. spkx.net.cn |
| bis(trimethylsilyl)acetamide (BSA) | Dates | Recoveries of TCP from fortified dates ranged from 79% to 99%, with a detection limit of 0.05 ppm. oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the direct analysis of 3,5,6-trichloro-2-pyridinol in biological fluids, often without the need for derivatization. This technique offers high selectivity and sensitivity, making it ideal for high-throughput analysis.
A rapid and sensitive automated coupled-column LC/electrospray-tandem mass spectrometry (LC/LC/ES-MS/MS) method has been developed for the quantification of TCP in both human serum and urine. nih.gov In this method, urine was directly injected, while serum required a protein precipitation step. nih.gov The analyte was detected in negative ion mode using multiple reaction monitoring (MRM) transitions. nih.gov This highly automated procedure allows for a sample throughput of over 100 samples per day. nih.gov The method demonstrated excellent linearity, with detection limits of 1.5 ng/mL in serum and 0.5 ng/mL in urine. nih.gov
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has also been successfully applied to determine TCP in human urine. researchgate.net This method involves a liquid-liquid extraction followed by separation on a C18 column and detection by tandem mass spectrometry in negative ion mode with an electrospray ionization (ESI) source. researchgate.net
| Technique | Sample Matrix | Limit of Detection | Recovery Rate |
| LC/LC/ES-MS/MS | Human Serum | 1.5 ng/mL | 87-113% |
| LC/LC/ES-MS/MS | Human Urine | 0.5 ng/mL | 98-109% |
| UPLC-MS/MS | Human Urine | 0.41 µg/L | 97.9% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less common for trace-level biomonitoring of 3,5,6-trichloro-2-pyridinol compared to mass spectrometric methods, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can be employed, particularly when coupled with effective sample pre-concentration techniques. The chromophoric nature of the pyridinol ring allows for detection by UV absorbance. The utility of HPLC-UV is often enhanced through methods like homogeneous liquid-liquid microextraction, which can concentrate the analyte from the sample matrix prior to chromatographic analysis.
Capillary Gas Chromatography with Mass Selective Detection
Capillary Gas Chromatography coupled with a Mass Selective Detector (GC-MS) stands as a definitive and widely used method for the quantitative analysis of TCPy. Due to the polar nature of TCPy, a derivatization step is essential to increase its volatility and thermal stability for gas chromatographic analysis. A common approach involves converting TCPy into its tert-butyldimethylsilyl (t-BDMS) derivative using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netspkx.net.cnresearchgate.netnih.gov
The separation is typically achieved on capillary columns such as HP-5MS, DB-5MS, or DB-17. plos.orgnih.govoup.com These columns, often composed of 5% phenyl-methylpolysiloxane, provide the necessary resolution for separating the TCPy derivative from other matrix components. nih.gov The GC oven temperature program is carefully optimized to ensure efficient separation. For instance, a program might start at a lower temperature (e.g., 80-100°C), hold for a few minutes, and then ramp up in one or more stages to a final temperature of around 260-320°C. plos.orgnih.govoup.com
Mass selective detection, often in the selected ion monitoring (SIM) mode, provides high sensitivity and specificity. researchgate.netnih.gov This mode focuses the mass spectrometer on specific fragment ions characteristic of the derivatized TCPy, thereby reducing background noise and enhancing detection limits. For the t-BDMS derivative of TCPy, characteristic ions are monitored for quantification and confirmation. oup.com Negative-ion chemical ionization (NCI) can also be employed as an alternative to electron impact (EI) ionization, offering enhanced sensitivity for electrophilic compounds like the derivatized TCPy. researchgate.netoup.com The limits of detection (LOD) for GC-MS methods can reach as low as 0.05 µg/L in urine and 0.15 µg/kg in complex matrices like duck muscle. researchgate.netnih.gov
Table 1: Exemplary GC-MS Parameters for 3,5,6-Trichloro-2-pyridinol Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Derivatizing Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | spkx.net.cnresearchgate.netnih.gov |
| Capillary Column | HP-5MS (30.0 m × 250 µm × 0.25 µm) | plos.org |
| DB-5MS (30 m × 0.25 mm ID × 1 µm) | nih.gov | |
| Carrier Gas | Helium (1.0 mL/min) | plos.orgnih.gov |
| Oven Program | 80°C (5 min), ramp 8°C/min to 200°C (5 min), ramp 15°C/min to 260°C (5 min) | plos.org |
| 100°C (1 min), ramp 4°C/min to 250°C (5 min) | nih.gov | |
| Ionization Mode | Electron Impact (EI) or Negative-Ion Chemical Ionization (NCI) | nih.govoup.com |
| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.netnih.gov |
| Limit of Detection | 0.05 µg/L (Urine) | researchgate.net |
| 8.3 µg/kg (Vegetables) | spkx.net.cn |
Immunochemical Methods for Detection
Immunochemical methods offer rapid, sensitive, and cost-effective alternatives to chromatographic techniques for the detection of TCPy. These methods are particularly well-suited for high-throughput screening of a large number of samples.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assays (ELISAs) have been extensively developed for TCPy analysis. These assays utilize the specific binding interaction between an antibody and the target analyte. Both polyclonal and monoclonal antibodies have been produced against TCPy haptens. researchgate.nettandfonline.comthermofisher.comptglab.com Monoclonal antibodies, derived from a single B-cell clone, offer high specificity to a single epitope, ensuring consistent and reproducible results. thermofisher.comptglab.comacs.org Polyclonal antibodies, a mixture of immunoglobulins that recognize multiple epitopes on the antigen, can provide a more robust assay with higher signal amplification. tandfonline.comptglab.com
ELISAs for TCPy are typically performed in a competitive format. In a direct competitive ELISA , a known amount of enzyme-labeled TCPy competes with the TCPy in the sample for binding to a limited number of antibody-coated wells. acs.orgnih.gov In an indirect competitive ELISA , the wells are coated with a TCPy-protein conjugate, and the TCPy in the sample competes with the coated antigen for binding to a primary antibody. researchgate.net The amount of bound primary antibody is then detected by an enzyme-labeled secondary antibody.
The sensitivity of these assays is often described by the I50 value, which is the concentration of TCPy that causes a 50% reduction in the maximum signal. Optimized monoclonal antibody-based direct ELISAs have achieved I50 values as low as 0.12 µg/L in water. acs.org Polyclonal antibody-based assays have reported I50 values of 5.61 ppb. tandfonline.com These assays have been successfully applied to determine TCPy in various matrices including water, urine, soil, and dust. acs.orgresearchgate.net
Table 2: Comparison of ELISA Formats for 3,5,6-Trichloro-2-pyridinol Detection
| Assay Parameter | Monoclonal Antibody-Based Direct ELISA | Polyclonal Antibody-Based Competitive ELISA | Reference |
|---|---|---|---|
| Antibody Type | Monoclonal | Polyclonal | tandfonline.comacs.org |
| Assay Format | Direct Competitive | Competitive | tandfonline.comacs.org |
| I50 Value | 0.12 µg/L (0.62 nM) | 5.61 ppb | tandfonline.comacs.org |
| Limit of Detection | 0.04 µg/L | 0.00218 ppb | tandfonline.comacs.org |
| Matrix | Water | Not specified | tandfonline.comacs.org |
Surface Plasmon Resonance (SPR)-Based Biosensors
Surface Plasmon Resonance (SPR)-based biosensors represent a real-time, label-free immunochemical detection method for TCPy. nih.gov This technique measures changes in the refractive index at the surface of a sensor chip, which is typically a thin gold film. scispace.comcsic.es
For TCPy detection, a derivative of the analyte is covalently immobilized onto the gold surface, often via self-assembled monolayers of alkanethiols with terminal amine or carboxyl groups. researchgate.netnih.gov The detection is based on a competitive inhibition assay. scispace.com The sample containing TCPy is mixed with a specific monoclonal antibody and passed over the sensor surface. scispace.com Free TCPy in the sample competes with the immobilized TCPy derivative for binding to the antibody. scispace.com A higher concentration of TCPy in the sample results in less antibody binding to the sensor surface, leading to a smaller SPR signal change. scispace.com
This technology allows for the rapid and sensitive on-line determination of TCPy in samples like untreated human urine. nih.govscispace.com Detection limits in the range of 0.1 to 0.24 µg/L have been achieved, with a single analysis completed in approximately 10 minutes. nih.gov A significant advantage of SPR biosensors is the reusability of the sensor surface for numerous measurement cycles. nih.gov
Sample Preparation and Cleanup Protocols
Effective sample preparation is a critical step to isolate TCPy from complex matrices and remove interfering substances prior to analysis. The choice of extraction and purification techniques depends on the nature of the sample matrix (e.g., water, soil, urine, food).
Extraction Methodologies (e.g., Acetone (B3395972), Hexane (B92381), Dichloromethane)
A variety of organic solvents have been employed for the extraction of TCPy. The selection is based on the polarity of the analyte and the properties of the sample matrix.
Acetone: Often used for the extraction of TCPy from solid samples like soil and vegetables. spkx.net.cnepa.gov For soil, extraction can be performed with acetone alone or in a mixture with hydrochloric acid. scispace.com For vegetables, samples are typically extracted with acetone, followed by purification steps involving other solvents. spkx.net.cn Acetone is also used in some QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods. nih.gov
Hexane: This non-polar solvent is frequently used in liquid-liquid extraction and cleanup steps. In vegetable analysis, after an initial acetone extraction, hexane is used for purification. spkx.net.cn For blood samples, a methanol/hexane mixture has been used to simultaneously extract chlorpyrifos and its oxon metabolite. oup.com In soil analysis, hexane has been used in partitioning steps to separate TCPy from the parent compound, chlorpyrifos. epa.gov
Dichloromethane (B109758) (DCM): This versatile solvent is used in the extraction of TCPy from various matrices. It has been used in the purification of vegetable extracts following an initial acetone extraction. spkx.net.cn Pressurized liquid extraction (PLE) with dichloromethane has been applied to extract TCPy from solid food samples. nih.gov
Other solvents such as methanol, ethyl acetate (B1210297), and 1-chlorobutane (B31608) have also proven effective for extracting TCPy from different sample types, including urine and water. researchgate.netscispace.comresearchgate.net
Table 3: Extraction Solvents for 3,5,6-Trichloro-2-pyridinol in Various Matrices
| Matrix | Extraction Solvent(s) | Extraction Technique | Reference |
|---|---|---|---|
| Vegetables | Acetone, Hexane, Dichloromethane | Shaking/Purification | spkx.net.cn |
| Soil | Acetone/HCl, Toluene | Shaking/Partitioning | epa.govscispace.com |
| Soil | Acetone:Hexane | Ultrasonic Extraction | nih.gov |
| Solid Food | Dichloromethane, Methanol | Pressurized Liquid Extraction (PLE) | nih.gov |
| Urine | Toluene, Diethyl Ether | Liquid-Liquid Extraction | researchgate.net |
| Blood | Methanol/Hexane | Vortex Mixing | oup.com |
Purification Techniques (e.g., Gel Permeation Chromatography)
Following extraction, cleanup steps are crucial to remove co-extracted matrix components that could interfere with the final analysis.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a powerful technique for removing high-molecular-weight interferences such as lipids and polymers from sample extracts. epa.gov It separates molecules based on their size. This method has been successfully applied to the cleanup of extracts from complex samples like peaches, Bahia grass, and duplicate-diet solid foods before GC analysis. nih.govnih.govoup.com A common packing material for GPC is a cross-linked divinylbenzene-styrene copolymer. epa.gov
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique where the analyte is isolated from the sample by partitioning between a solid phase (sorbent) and a liquid phase. C18 (octadecyl-bonded silica) is a common reversed-phase sorbent used for purifying TCPy from aqueous samples like urine and water. nih.gov After hydrolysis of urine samples, the freed TCPy can be purified on a C18 cartridge and eluted with a solvent like 1-chlorobutane. scispace.com Other sorbents like silica (B1680970) gel and materials such as Florisil and activated carbon have also been used for cleanup in various analytical methods. nih.govnih.gov
Semiautomated Sample Preparation Systems
The analytical workflow for TCPy often involves complex sample preparation steps, which can be a source of variability and error. To address this, semiautomated systems have been developed to enhance the precision, accuracy, and throughput of these analyses.
The integration of robotic platforms, such as the FREESTYLE system, offers a high degree of flexibility in automating various sample preparation modules. charslton.com These systems can handle tasks like solid-phase extraction (SPE), a common technique for purifying TCPy from complex matrices. charslton.comdss.go.thlabmanautomation.com Automated SPE workstations ensure uniformity and reproducibility, which are critical for reliable quantification. charslton.comlabmanautomation.com Furthermore, some advanced systems can integrate sample preparation directly with analytical instruments like high-performance liquid chromatography (HPLC) or gas chromatography (GC), creating a seamless and highly efficient workflow. labmanautomation.com
Another approach involves the use of coupled-column liquid chromatography systems. nih.gov In this technique, a first column performs an initial separation, and the fraction containing the analyte of interest is automatically transferred to a second column for further purification and analysis. nih.gov This on-line cleanup minimizes sample handling and can lead to a sample throughput of over 100 samples per day. nih.gov
The development of fully automated platforms, such as autoPOTS (automated preparation in one pot for trace samples), which utilize commercially available robotic pipetting systems, further demonstrates the trend towards minimizing manual intervention in sample processing. nih.gov These systems are designed for low-input samples and can perform lysis, reduction, alkylation, and digestion in a single well of a microplate, reducing contamination and human error. nih.gov
Biomonitoring Applications and Matrix Analysis
TCPy is a primary metabolite of the insecticides chlorpyrifos and chlorpyrifos-methyl, and the herbicide triclopyr (B129103). nih.govmdpi.com Its detection and quantification in various environmental and biological matrices serve as a crucial tool for assessing exposure to these parent compounds. scispace.com
Quantification in Environmental Matrices (e.g., Soil, Water, Agricultural Products)
The presence of TCPy in the environment is a direct consequence of the degradation of chlorpyrifos and triclopyr in agricultural systems. mdpi.com Environmental factors such as soil pH and temperature significantly influence the rate of this transformation.
Water: Several methods have been developed for the determination of TCPy in water samples. These include continuous competitive immunoassay systems that can detect TCPy at levels as low as 0.01 µg/L. nih.gov Other techniques involve dispersive liquid-liquid microextraction followed by HPLC with ultraviolet detection. researchgate.net A study using a competitive immunoassay system reported recoveries of 89.7-105.6% for TCPy in water. nih.gov
Soil: The behavior of TCPy in soil is complex, with factors like biochar content influencing its adsorption and desorption. mdpi.com Studies have investigated the degradation of chlorpyrifos to TCPy in soil, with one study using a bacterial isolate from a paddy field to explore biodegradation pathways. biorxiv.org Analytical methods for soil often involve extraction followed by techniques like HPLC. researchgate.net
Agricultural Products: The analysis of TCPy in agricultural products is important for assessing dietary exposure. Studies have examined the effects of cooking on TCPy levels in fortified produce. acs.org For instance, in tomatoes, washing was found to have little effect on TCPy levels, while peeling removed a significant portion of the residue. researchgate.net Analytical methods for produce often involve extraction and analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net
Below is a table summarizing findings on TCPy quantification in various environmental matrices:
| Matrix | Analytical Method | Key Findings |
| Water | Continuous Competitive Immunoassay | Determination range of 0.01-200 µg/L. nih.gov |
| Water | Dispersive Liquid-Liquid Microextraction-HPLC-UV | Method detection limits of 0.043 µg/ml. researchgate.net |
| Soil | HPLC | Investigated adsorption and desorption with biochar. mdpi.com |
| Tomatoes | UPLC-MS/MS | Peeling removed 53.3% of TCPy residue. researchgate.net |
| Fortified Produce | GC and other methods | Cooking factors for TCPy were determined for various commodities and cooking methods. acs.org |
Detection and Quantification in Biological Samples (e.g., Urine, Blood, Saliva, Animal Tissues)
Biomonitoring of TCPy in human and animal tissues provides a direct measure of internal exposure to its parent pesticides.
Urine: Urine is the most common matrix for assessing TCPy levels due to its non-invasive collection and the fact that TCPy is primarily excreted through the kidneys. scispace.comnih.govcsic.es Numerous methods have been developed for urinary TCPy analysis, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.govnih.gov A semiautomated method using a laboratory robot demonstrated a limit of detection of 0.2 ng/mL and a limit of quantitation of 1 ng/mL in human urine. researchgate.netoup.com Another study using GC-MS reported a detection limit of 0.05 µg/l and a quantification limit of 0.1 µg/l. nih.gov
Blood: TCPy can also be measured in blood, providing information about recent exposure. oup.com Analytical methods for blood often involve extraction and analysis by GC-MS. oup.com One method reported a limit of quantitation of 10 ng/mL for TCPy in blood. oup.com
Saliva: Saliva is emerging as a promising non-invasive alternative to blood for biomonitoring. nih.govoup.comoup.com Studies in rats have shown that TCPy pharmacokinetics are very similar in blood and saliva, and that saliva TCPy concentrations can be used to estimate exposure to chlorpyrifos. nih.govnih.govwsu.edu A strong correlation has been observed between TCPy concentrations in saliva and the unbound fraction in plasma. nih.govoup.com
Animal Tissues: The distribution of TCPy in various animal tissues has been investigated. In cattle exposed to chlorpyrifos-impregnated ear tags, TCPy residues were found in fat, liver, and kidney tissues. oup.comoup.com In chickens fed chlorpyrifos-methyl, TCPy residues were detected in muscle, liver, kidney, and fat. inchem.org
The following table summarizes detection and quantification data for TCPy in biological samples:
| Biological Matrix | Analytical Method | Limit of Detection/Quantitation | Key Findings |
| Human Urine | Semiautomated GC-MS | LOD: 0.2 ng/mL, LOQ: 1 ng/mL researchgate.netoup.com | High throughput and improved precision. researchgate.netoup.com |
| Human Urine | GC-MS | LOD: 0.05 µg/L, LOQ: 0.1 µg/L nih.gov | Detected baseline excretion in the general population. nih.gov |
| Human Urine | LC/LC/ES-MS/MS | LOD: 0.5 ng/mL nih.gov | Rapid and sensitive automated method. nih.gov |
| Human Serum | LC/LC/ES-MS/MS | LOD: 1.5 ng/mL nih.gov | Allows for simultaneous determination of chlorpyrifos and TCPy. nih.gov |
| Rat Blood | NCI-GC-MS | LOQ: 10 ng/mL oup.com | Developed for simultaneous analysis of chlorpyrifos, its oxon, and TCPy. oup.com |
| Rat Saliva | Not specified | Not specified | Saliva TCPy concentration is a viable biomarker for chlorpyrifos exposure. nih.govoup.comnih.gov |
| Cattle Tissues | Not specified | Not specified | TCPy residues found in fat, liver, and kidney. oup.comoup.com |
| Chicken Tissues | Not specified | Not specified | TCPy residues detected in muscle, liver, kidney, and fat. inchem.org |
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and elimination of TCPy, which is critical for interpreting biomonitoring data.
Studies in rats have provided valuable insights into the pharmacokinetics of TCPy. Following administration, TCPy exhibits very similar pharmacokinetic profiles in blood and saliva. nih.govnih.govwsu.edu The elimination rates from blood and saliva have been reported to range from 0.007 to 0.019 per hour. nih.gov A significant finding is that the ratio of TCPy concentration in saliva to that in blood remains relatively constant under varying physiological conditions, including different blood concentrations and saliva flow rates. nih.govoup.com This consistency supports the use of saliva as a reliable matrix for biomonitoring. oup.com
Research has also shown a high degree of protein binding for TCPy in plasma, with approximately 98.5% being bound. nih.govoup.com The concentration of TCPy in saliva is highly correlated with the amount of unbound TCPy in the plasma (r = 0.96). nih.govoup.com This relationship is crucial for developing physiologically based pharmacokinetic (PBPK) models that can predict TCPy concentrations in saliva and extrapolate these measurements to estimate whole-body exposure to the parent pesticide. nih.govoup.com
TCPy is widely recognized as a valuable biomarker for assessing human exposure to chlorpyrifos, chlorpyrifos-methyl, and triclopyr. scispace.comnih.govnih.gov Its measurement in urine is the most common approach for biomonitoring in both occupational and environmental settings. nih.govnih.gov
The utility of TCPy as a biomarker is supported by numerous studies. For example, urinary TCPy levels in termite control workers were found to correlate with the termite control season and the duration of their work, indicating a direct relationship with chlorpyrifos exposure. nih.gov Furthermore, an inverse relationship was observed between urinary TCPy levels and plasma cholinesterase activity, a known effect of organophosphate pesticide exposure. nih.gov
In agricultural settings, studies among farmers have used urinary TCPy concentrations to investigate the link between pesticide exposure and various factors, including genetic polymorphisms. nih.govkoreascience.krjpmph.org For instance, research has explored the influence of CYP2B6 gene polymorphisms on TCPy levels, suggesting that genetic factors can affect an individual's susceptibility to chlorpyrifos exposure. nih.govkoreascience.kr
Beyond occupational exposure, TCPy is also used to assess exposure in the general population, including sensitive subpopulations like pregnant women and children. insp.mx Studies have measured TCPy in the urine of pregnant women to investigate potential associations between in utero exposure to chlorpyrifos and neurodevelopmental outcomes in their children. insp.mx The detection of TCPy in the urine of individuals with no known direct exposure to these pesticides indicates a baseline level of environmental exposure within the general population. nih.gov
The development of non-invasive monitoring techniques, such as the analysis of TCPy in saliva, further enhances its utility as a biomarker. nih.govoup.comnih.govresearchgate.net The ability to use saliva spot samples for quantitative exposure assessment would be particularly beneficial for large-scale biomonitoring studies, especially in vulnerable populations. nih.gov
Molecular and Cellular Mechanisms of Biological Interaction with 3,5,6 Trichloro 2 Pyridinol
Interaction with Nucleic Acids
Studies have demonstrated a high affinity of TCP for DNA, suggesting that this interaction is a key aspect of its molecular mechanism of action. researchgate.netresearchgate.net The binding of small molecules like TCP to DNA can occur through three primary modes: intercalation between base pairs, electrostatic interaction with the phosphate (B84403) backbone, or groove binding. Research indicates that TCP favors a groove-binding mode of interaction with DNA. researchgate.netnih.gov
Evidence for the groove-binding mode of TCP with calf thymus DNA (ct-DNA) comes from a variety of experimental techniques. researchgate.net A key indicator is the ability of TCP to displace Hoechst 33258, a known groove binder, from DNA. nih.gov Further support for this binding mode is derived from viscometric studies. Intercalating molecules typically cause a significant increase in the specific viscosity of DNA due to the lengthening of the DNA helix, whereas groove binders that fit snugly into the DNA grooves cause no significant change. Studies with TCP have shown no substantial alteration in the viscosity of DNA solutions, which is characteristic of groove binding. researchgate.netnih.gov Additionally, the binding affinity of TCP to DNA was not significantly affected by changes in ionic strength, which would be expected to disrupt electrostatic interactions but has less effect on groove binding. researchgate.netnih.gov
Spectrophotometric analysis using UV-Visible spectroscopy has been instrumental in characterizing the interaction between TCP and DNA. researchgate.net Upon binding to DNA, the UV absorption spectrum of TCP exhibits hyperchromism, which is an increase in absorbance intensity. researchgate.netnih.gov However, there is no significant red shift (a shift to longer wavelengths) in the absorption maximum of TCP. researchgate.netnih.gov This spectral behavior is a hallmark of groove binding, as intercalation typically produces a more pronounced red shift (bathochromism) and hypochromism (a decrease in absorbance).
Fluorescence spectroscopy provides further insights. Competitive binding studies using fluorescent probes that bind to DNA, such as ethidium (B1194527) bromide (an intercalator) and Hoechst 33258 (a groove binder), can elucidate the binding mode of a ligand. Research has shown that TCP can displace Hoechst 33258 from its binding site in the DNA groove, leading to a decrease in the fluorescence of the Hoechst-DNA complex. researchgate.netnih.gov This competitive displacement strongly suggests that TCP binds within the DNA grooves, likely the minor groove. researchgate.netiucr.org
| Technique | Observation | Interpretation |
| UV-Visible Spectrophotometry | Hyperchromism with no red shift | Consistent with groove binding |
| Fluorescence Spectroscopy | Displacement of Hoechst 33258 | TCP binds in the DNA groove |
| Viscometry | No significant change in DNA viscosity | Rules out intercalation |
| Ionic Strength Effect | Binding constant (Kb) is not salt-dependent | Rules out significant electrostatic interaction |
Circular dichroism (CD) spectroscopy is a sensitive technique for detecting conformational changes in chiral macromolecules like DNA. jascoinc.comcreative-biostructure.com The B-form of DNA, the most common physiological conformation, has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). jascoinc.com Studies on the interaction of TCP with ct-DNA have shown that the addition of TCP does not induce any significant changes in the characteristic CD spectrum of B-form DNA. researchgate.netnih.gov This lack of perturbation indicates that TCP binding does not cause major distortions or conformational changes in the DNA double helix, a finding that is consistent with a groove-binding interaction rather than intercalation. researchgate.netnih.gov
Cellular and Subcellular Responses
The interaction of TCP with cellular components can trigger a cascade of events, leading to defined cellular responses such as programmed cell death, or apoptosis.
TCP has been shown to induce apoptosis in various cell types, including human hepatocytes and auditory cells. nih.gov In human hepatocyte cell lines, TCP exposure led to an increase in apoptotic cells. researchgate.net Similarly, in an auditory cell line (HEI-OC1), TCP treatment resulted in a dose-dependent increase in apoptotic cells. nih.gov However, it is noteworthy that in primary cortical neurons from rats, TCP did not induce apoptosis, suggesting that its apoptotic effects can be cell-type specific. oup.com
The induction of apoptosis by TCP is mediated through the modulation of key regulatory proteins in the apoptotic pathway. In human hepatocytes, TCP has been found to upregulate the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.
Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a central feature of TCP-induced cell death. Studies have demonstrated the activation of caspase-9 and the executioner caspase-3 in human hepatocytes following TCP treatment. researchgate.net In auditory HEI-OC1 cells, exposure to TCP also led to increased levels of cleaved-caspase 3, the active form of the enzyme. nih.gov Similarly, in adult mice, TCP exposure resulted in elevated levels of Bax and cleaved-caspase 3 in the cochlea. nih.gov This activation of the caspase cascade ultimately leads to the dismantling of the cell, characteristic of apoptosis.
| Cell Type | Pro-apoptotic Protein Modulation | Caspase Activation |
| Human Hepatocytes | Upregulation of Bax/Bcl-2 ratio researchgate.net | Activation of Caspase-9 and Caspase-3 researchgate.net |
| Auditory HEI-OC1 Cells | - | Increased cleaved-Caspase 3 nih.gov |
| Mouse Cochlea | Elevated Bax levels nih.gov | Elevated cleaved-Caspase 3 nih.gov |
Oxidative Stress Induction and Metabolic Enzyme Modulation
Research indicates that 3,5,6-trichloro-2-pyridinol (B117793) is a potent inducer of oxidative stress. nih.govkiit.ac.in Experimental models have demonstrated that exposure to TCP leads to a significant imbalance in the cellular redox state, which can trigger a range of downstream cellular damage. researchgate.netnih.gov This process is closely linked to the modulation of specific metabolic enzymes that are crucial for managing cellular stress and viability. nih.govkiit.ac.in
Studies utilizing embryonic zebrafish have shown that TCP can induce higher levels of morphological abnormalities, oxidative stress, and apoptosis compared to its parent compound, chlorpyrifos (B1668852). nih.govkiit.ac.in This heightened biotoxicity is attributed to the upregulation of key metabolic and stress-response enzymes. nih.govkiit.ac.in The expression of hatching enzyme 1a (Zhe1a), superoxide (B77818) dismutase 1 (Sod1), and the tumor suppressor protein p53 are notably increased following TCP exposure. nih.govkiit.ac.in
The loss of cytoplasmic SOD1 is known to result in the accumulation of superoxide radicals, leading to DNA damage and subsequent p53 activation, which can mediate growth arrest and apoptosis. nih.gov The activation of the p53 signaling pathway is a critical event in cellular response to stress and has been implicated in apoptosis by modulating the ratio of Bcl-x/Bax proteins. nih.gov The upregulation of these specific genes by TCP highlights a clear mechanistic pathway for its observed toxicity at the molecular level. nih.govkiit.ac.in
Table 1: Modulation of Key Enzymes by 3,5,6-trichloro-2-pyridinol in Zebrafish Embryos
| Gene/Protein | Full Name | Observed Effect of TCP Exposure | Implied Cellular Consequence | Source |
|---|---|---|---|---|
| Zhe1a | Hatching enzyme 1a | Upregulation | Physiological abnormalities | nih.govkiit.ac.innih.gov |
| Sod1 | Superoxide dismutase 1 | Upregulation | Increased oxidative stress | nih.govkiit.ac.innih.gov |
| p53 | Tumor suppressor protein p53 | Upregulation / Activation | Apoptosis, cell cycle arrest | nih.govkiit.ac.innih.govnih.gov |
Cytotoxicity in Specific Cell Lines (e.g., HEI-OC1 cells)
The cytotoxic properties of 3,5,6-trichloro-2-pyridinol have been specifically demonstrated in the House Ear Institute-Organ of Corti 1 (HEI-OC1) auditory cell line. researchgate.netnih.govglobalauthorid.comdbcls.jp These cells, derived from the mouse organ of Corti, serve as a standard in vitro model for assessing the ototoxicity of various compounds. researchgate.net
Exposure of HEI-OC1 cells to TCP results in a dose-dependent reduction in cell viability. researchgate.netnih.gov As the concentration of TCP increases, there is a corresponding increase in the generation of reactive oxygen species (ROS), the number of apoptotic cells, and the extent of DNA damage. researchgate.netnih.gov This indicates that TCP induces cytotoxicity in these auditory cells primarily through mechanisms involving oxidative stress and the initiation of programmed cell death. researchgate.netnih.gov The damaging effects could be mitigated by the antioxidant N-acetylcysteine (NAC), which was found to reverse the TCP-mediated ROS generation and block downstream apoptotic signaling. researchgate.netnih.gov
Table 2: Effects of 3,5,6-trichloro-2-pyridinol on HEI-OC1 Cells
| Parameter | Effect of Increasing TCP Concentration | Underlying Mechanism | Source |
|---|---|---|---|
| Cell Viability | Decreased | Cytotoxicity | researchgate.netnih.gov |
| Reactive Oxygen Species (ROS) | Increased | Oxidative Stress | researchgate.netnih.gov |
| Apoptotic Cells | Increased | Programmed Cell Death | researchgate.netnih.gov |
| DNA Damage | Increased | Genotoxicity | researchgate.netnih.gov |
Interference with Cellular Proliferation
The impact of 3,5,6-trichloro-2-pyridinol on cellular proliferation has been investigated in different cell types. In studies using fetal rat astrocytes and the human astrocytoma cell line 1321N1, TCP was found to be a less potent inhibitor of cell proliferation compared to its parent compounds and other metabolites. nih.gov It demonstrated an IC50 value (the concentration required to inhibit 50% of the process) of over 100 μM for the inhibition of [3H]thymidine incorporation, a marker for DNA synthesis. nih.gov This suggests that while TCP does possess cytotoxic capabilities, its direct interference with the cell proliferation machinery may be less significant than that of other related compounds in certain cell lines. nih.gov
Endocrine System Modulation and Related Pathways
Impact on Testosterone (B1683101) Synthesis Pathways
Studies have established an inverse relationship between urinary concentrations of TCP and serum testosterone levels in adult men. nih.govmdpestnet.org The compound exerts its influence by disrupting key signaling pathways that regulate the production of testosterone in the Leydig cells of the testes. researchgate.netnih.gov
The primary mechanism by which 3,5,6-trichloro-2-pyridinol impairs testosterone synthesis is through the disruption of the Luteinizing Hormone (LH) - Luteinizing Hormone Receptor (LHR) - Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) - Steroidogenic Acute Regulatory Protein (Star) signaling pathway. researchgate.netnih.goveaht.org This pathway is fundamental to steroidogenesis. researchgate.net
Research has shown that the trichloropyridine structure of TCP is pivotal in mediating the decrease in testosterone synthesis. researchgate.netnih.gov Exposure to TCP significantly reduces the levels of key components in this cascade, including the phosphorylation of PKA and CREB, and the expression of the Star protein. researchgate.netresearchgate.net The Star protein is essential for the transport of cholesterol into the mitochondria, which is the rate-limiting step in testosterone production. researchgate.netnih.gov By terminating the signal transmission along this pathway, TCP effectively inhibits the synthesis of testosterone. researchgate.netnih.gov This makes chemicals with the TCP structure potential endocrine disruptors that can adversely affect fertility. researchgate.netresearchgate.net
Table 3: Disruption of the Testosterone Synthesis Pathway by 3,5,6-trichloro-2-pyridinol
| Pathway Component | Function | Effect of TCP Exposure | Consequence | Source |
|---|---|---|---|---|
| Luteinizing Hormone (LH) | Stimulates LHR on Leydig cells | Signal transmission terminated | Start of cascade inhibited | researchgate.netnih.govnih.gov |
| LHR | LH Receptor | Signal transmission terminated | Start of cascade inhibited | researchgate.netnih.gov |
| PKA | Protein Kinase A | Decreased phosphorylation | Downstream signaling reduced | researchgate.netnih.govresearchgate.net |
| CREB | cAMP response element-binding protein | Decreased phosphorylation | Reduced gene transcription | researchgate.netnih.govnih.gov |
| Star | Steroidogenic Acute Regulatory Protein | Decreased protein levels | Cholesterol transport to mitochondria blocked | researchgate.netnih.govresearchgate.netnih.gov |
| Testosterone | Final Hormone Product | Synthesis decreased | Reduced serum testosterone levels | researchgate.netnih.govnih.gov |
Inhibition of Testosterone Binding to Androgen Receptors
3,5,6-trichloro-2-pyridinol exhibits anti-androgenic effects by directly interfering with the binding of testosterone to the androgen receptor (AR). eaht.org Studies have shown that TCPy, similar to its parent compound chlorpyrifos, can bind to the testosterone binding site on the AR in Sertoli cells. eaht.orgnih.gov This competitive binding prevents testosterone from effectively docking with its receptor, thereby inhibiting the downstream signaling pathways essential for normal male reproductive function. eaht.org
Molecular docking and fluorescence measurement studies have elucidated the nature of this interaction, revealing that TCPy, CPF, and testosterone can all interact with the same amino acid residues within the AR's binding pocket. nih.gov This shared interaction space underscores the mechanism by which TCPy acts as a competitive inhibitor. The binding of TCPy to the androgen receptor is considered a potential mechanism for its endocrine-disrupting activities. researchgate.net Research has demonstrated that exposure to CPF leads to a significant reduction in the expression of AR in testicular tissue, an effect to which TCPy contributes. eaht.orgnih.gov
Effects on Spermatogenesis and Related Gene Expression
The interaction of 3,5,6-trichloro-2-pyridinol with androgen signaling pathways has significant consequences for spermatogenesis. This process, which is heavily dependent on testosterone and follicle-stimulating hormone (FSH), is compromised when Sertoli cells, the regulators of germ cell development, are exposed to TCPy. researchgate.netnih.gov
Exposure to TCPy has been shown to downregulate the expression of key genes essential for spermatogenesis. researchgate.netiucr.org In goat testicular tissue, studies have demonstrated that TCPy exposure leads to a decline in the expression of both the Androgen Receptor (AR) and the Follicle-Stimulating Hormone Receptor (FSHR). researchgate.netnih.gov This is associated with a concurrent decrease in the expression of several other crucial genes regulated by Sertoli cells. researchgate.net Furthermore, in-vitro studies suggest that TCPy exposure disrupts the junctional function in Sertoli cells, which contributes to compromising the integrity of the blood-testis barrier (BTB), a critical structure for maintaining the specialized environment required for sperm development. eurekalert.orgnih.gov Research has also linked TCPy exposure in Sertoli cells to the induction of ferroptosis, a form of regulated cell death, through a process known as clockophagy. eurekalert.orgnih.gov
The table below details the genes affected by TCPy exposure and their primary functions in spermatogenesis.
| Gene | Name | Function in Spermatogenesis | Effect of TCPy Exposure |
| AR | Androgen Receptor | Binds testosterone; essential for mediating androgen effects on Sertoli and Leydig cells to support germ cell development. researchgate.netnih.gov | Downregulated researchgate.netnih.gov |
| FSHR | Follicle-Stimulating Hormone Receptor | Binds FSH; crucial for Sertoli cell proliferation and function, and initiation of spermatogenesis. researchgate.netnih.gov | Downregulated researchgate.netnih.gov |
| KITLG | Kit Ligand | Also known as stem cell factor (SCF); essential for germ cell survival, proliferation, and differentiation. researchgate.net | Downregulated researchgate.net |
| INHBB | Inhibin Beta B Subunit | A component of inhibin B and activin B, which regulate FSH production and are involved in Sertoli cell proliferation. researchgate.net | Downregulated researchgate.net |
| CLDN11 | Claudin 11 | A tight junction protein that is a key component of the blood-testis barrier, essential for maintaining its integrity. researchgate.net | Downregulated researchgate.net |
| GJA1 | Gap Junction Protein Alpha 1 (Connexin 43) | Forms gap junctions between Sertoli cells and between Sertoli cells and germ cells, facilitating communication. researchgate.net | Downregulated researchgate.net |
Molecular Interactions with Sex-Hormone-Binding Globulin
3,5,6-trichloro-2-pyridinol also interacts with sex-hormone-binding globulin (SHBG), a key circulatory protein that binds to sex steroids like testosterone and regulates their bioavailability. researchgate.net Molecular modeling studies indicate that TCPy can bind to SHBG, which could potentially disrupt hormonal balances. iucr.orgresearchgate.net
In silico docking analyses have been performed to compare the binding affinities of TCPy and its parent compounds to SHBG. researchgate.net While all tested compounds, including chlorpyrifos (CPF), chlorpyrifos-oxon (CPYO), des-ethyl chlorpyrifos (DEC), and 3,5,6-trichloro-2-methoxypyridine (TMP), showed a high binding affinity for SHBG, the affinity for TCPy was comparatively lower. researchgate.net The more negative binding affinity values for the other compounds suggest they form a tighter interaction with SHBG than TCPy does. researchgate.net Nevertheless, the interaction of TCPy with this crucial transport protein represents another avenue through which it may exert endocrine-disrupting effects. iucr.orgresearchgate.net
The table below presents the binding affinity of TCPy and its parent compound CPF with SHBG, as determined by in-silico analysis.
| Compound | Binding Affinity with SHBG (kcal/mol) |
| 3,5,6-trichloro-2-pyridinol (TCPy) | -6.5 |
| Chlorpyrifos (CPF) | -8.1 |
Data sourced from in silico docking analysis. Higher negative values indicate a tighter interaction. researchgate.net
Comparative Mechanistic Studies with Parent Compounds
Differential Accumulation and Internalization in Biological Systems
The physicochemical properties of 3,5,6-trichloro-2-pyridinol differ significantly from its primary parent compound, chlorpyrifos, leading to distinct patterns of accumulation and internalization in biological and environmental systems. TCPy is more water-soluble and less adsorptive to soil compared to CPF. tuiasi.roresearchgate.net This results in TCPy being more mobile and persistent in soil and aquatic environments, potentially leading to wider contamination. eaht.orgnih.govresearchgate.net
In biological systems, these differences influence their distribution and persistence. Studies on the biotransformation of chlorpyrifos show that it is metabolized to TCPy. scirp.orgoup.com The higher water solubility of TCPy facilitates its excretion in urine, making it a commonly used biomarker for CPF exposure. scirp.orgebi.ac.ukscirp.org However, its persistence means it can still accumulate. researchgate.net For instance, research in rats demonstrated that TCPy partitions consistently from blood to saliva, suggesting it is readily distributed throughout the body. oup.com Comparative studies have also noted that TCPy can be more toxic than its parent compound in some contexts, suggesting that its accumulation and interaction at target sites are highly significant. tuiasi.roresearchgate.net In zebrafish embryos, TCPy was found to be more toxic during development than CPF. researchgate.netnih.gov
Comparative Effects on Metabolic Enzymes and Physiological Abnormalities
The metabolic pathways of chlorpyrifos (CPF) and the subsequent actions of its metabolite, 3,5,6-trichloro-2-pyridinol (TCPy), show a cascade of effects on metabolic enzymes and lead to distinct physiological abnormalities. CPF itself is first metabolically activated by cytochrome P450 (CYP) enzymes, particularly CYP2B6, which convert it to its highly reactive oxon form, chlorpyrifos-oxon. scirp.orgjpmph.orgjpmph.org This oxon is a potent inhibitor of acetylcholinesterase. scirp.orgglobalresearchonline.net The oxon is then hydrolyzed to form the more stable TCPy. scirp.orgscirp.org
The genetic makeup of an organism, specifically polymorphisms in the CYP2B6 gene, can alter the rate of this bioactivation, leading to inter-individual differences in susceptibility to CPF's effects and the rate of TCPy formation. jpmph.orgjpmph.org This highlights a key mechanistic difference: the toxicity of the parent compound is dependent on metabolic activation, while TCPy can exert direct effects.
Comparative studies on physiological abnormalities show that while both compounds are toxic, they can act through different or synergistic mechanisms. TCPy appears to be more potent in certain developmental toxicity assays than CPF. researchgate.netresearchgate.netnih.gov For example, TCPy exposure in zebrafish embryos led to more severe malformations, such as pericardial and yolk sac edema, compared to the parent compound. researchgate.net Furthermore, while CPF's primary toxic action is often attributed to acetylcholinesterase inhibition, TCPy's toxicity is linked to its direct endocrine-disrupting activities, such as inhibiting testosterone binding and downregulating genes crucial for spermatogenesis. eaht.orgresearchgate.net A comparative analysis of their binding to the transport protein Bovine Serum Albumin (BSA) found that TCPy is a stronger quencher of the protein's fluorescence in an aqueous environment than CPF, indicating different binding interactions and potential for diverse biodistribution within the body. nih.gov
Theoretical and Computational Studies of 3,5,6 Trichloro 2 Pyridinol
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for investigating the interactions of small molecules like TCPy with biological macromolecules. These methods predict binding affinities and modes of interaction, which are crucial for understanding the compound's biological activities.
Quantitative Structure-Activity Relationship (QSAR) models, a form of SAR analysis, have been employed to predict the biological activity of TCPy based on its chemical structure. These models are particularly useful for ecological risk assessment and for screening chemicals for potential toxicity. scielo.org.co
One study developed a QSAR classification model to identify potential binders to transthyretin (TTR), a transport protein for thyroid hormones. The model predicted that TCPy, along with many of its metabolites, could act as a potential TTR binder, a finding that was later confirmed by in vitro validation. This highlights the importance of metabolic bioactivation in assessing the potential for endocrine disruption. The use of QSAR models represents an alternative to expensive and time-consuming experimental testing, aligning with efforts to reduce the use of living organisms in ecotoxicological evaluations. scielo.org.co
Computational docking studies have been used to predict and analyze the binding of TCPy to several important biological receptors, suggesting potential mechanisms for endocrine disruption and cytotoxicity.
Interaction with Hormone Receptors: Molecular docking simulations have revealed that TCPy can interact with key receptors in the endocrine system.
Sex Hormone-Binding Globulin (SHBG): In silico studies show that TCPy has a high binding affinity for SHBG, a circulatory protein that regulates the bioavailability of sex steroids. researchgate.net Although its binding affinity is predicted to be lower than its parent compound chlorpyrifos (B1668852) and other metabolites, the interaction is still significant. researchgate.net Molecular modeling indicates that this interaction with SHBG could aggravate hormonal imbalances. iucr.org
Human Progesterone (B1679170) Receptor (hPR): Docking studies were performed to evaluate the binding interaction of TCPy and other chlorpyrifos degradation products with the human progesterone receptor. nih.gov The results suggest that these compounds can interact with important amino acid residues in the receptor's binding pocket, potentially competing with progesterone and disrupting normal signaling pathways. nih.gov
Interaction with DNA: The potential for TCPy to bind to DNA has also been investigated using computational and experimental methods. Studies indicate that TCPy interacts with calf thymus DNA via a groove-binding mode. iucr.orgnih.gov This is supported by evidence showing no significant changes in the specific viscosity or circular dichroism spectra of the DNA upon binding, which are characteristic of groove binding rather than intercalation. nih.gov
Interaction with Transthyretin (TTR): As identified through virtual screening protocols, TCPy is a confirmed binder of TTR. TTR is a crucial transporter of thyroid hormones, and chemicals that bind to it can disrupt thyroid system homeostasis.
| Receptor | Predicted Interaction Type | Potential Implication | Source |
|---|---|---|---|
| Sex Hormone-Binding Globulin (SHBG) | Binding to steroid-binding site | Disruption of androgen signaling | researchgate.netiucr.org |
| Human Progesterone Receptor (hPR) | Binding to ligand pocket | Disruption of progesterone signaling | nih.gov |
| DNA | Groove binding | Potential genotoxicity | iucr.orgnih.gov |
| Transthyretin (TTR) | Competitive binding at T4 sites | Disruption of thyroid hormone transport |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms of TCPy, particularly its thermal decomposition. Studies using density functional theory (DFT) at the M06-2X/GTLarge//M06-2X/6-31+G(d,p) level of theory have detailed the pathways by which TCPy degrades at elevated temperatures. acs.orgresearchgate.netnih.govebi.ac.uk
The research shows that the oxidative decomposition of TCPy is initiated by the abstraction of its phenolic hydrogen atom by molecular oxygen (O₂). acs.orgnih.govebi.ac.uk This initial step produces two phenoxy radicals, which then combine. acs.orgnih.gov Through a Smiles rearrangement, this combination leads to the formation of both cis and trans isomers of 2,3,7,8-tetrachloro- acs.orgnih.govdioxinodipyridine (TCDDpy), a dioxin-like compound. acs.orgnih.gov
Kinetic models constructed from these quantum chemical calculations align with experimental findings and provide key data on the energetics of the decomposition process. acs.orgnih.gov
| Reaction Step | Activation Energy (kcal/mol) | Source |
|---|---|---|
| Phenolic H abstraction by O₂ | 28.5 | |
| cis-TCDDpy formation | 18.7 |
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) models are computational frameworks that simulate the absorption, distribution, metabolism, and elimination (ADME) of chemicals in the body. nih.gov PBPK models for chlorpyrifos and its metabolite TCPy have been developed for both rats and humans to predict internal concentrations and to better interpret biomonitoring data. nih.govoup.com
To refine PBPK models, specific cellular transport models for TCPy have been developed. One such model was based on data from a serous-acinar chemical transport assay, which uses a Transwell system to measure chemical transport across a cellular monolayer. oup.comnih.gov This computational model describes the movement of TCPy between apical, basolateral, and cellular compartments, with transport occurring primarily via passive diffusion. oup.com
A key finding from these experiments was that TCPy exhibits high levels of protein binding in both cell culture medium and rat plasma. oup.comnih.gov The transport across the cellular monolayer was found to be dependent on the concentration of unbound TCPy, suggesting that only the free fraction of the compound is able to diffuse across cell membranes. nih.gov The model successfully simulated transport experiments using different permeability coefficients for nonphysiological and physiological conditions. oup.comnih.gov
| Experimental Condition | Permeability Coefficient (cm/h) | Source |
|---|---|---|
| Nonphysiological | 1.14 | oup.comnih.gov |
| Physiological | 0.4 | oup.comnih.gov |
The cellular transport models have been successfully integrated into larger PBPK models to predict the in vivo disposition of TCPy. oup.comnih.gov By incorporating these mechanistic descriptions of cellular transport, the PBPK model was able to accurately predict TCPy concentrations in the saliva of rats that had been dosed with the compound. oup.comnih.gov This demonstrates a viable approach for extrapolating in vitro data to in vivo predictions, which could enhance the utility of non-invasive biomonitoring using saliva. nih.gov
PBPK models have also been developed to predict the urinary excretion of TCPy in children. nih.gov A child-specific PBPK model for chlorpyrifos was able to provide urinary TCPy excretion estimates that were consistent with measured levels in some cases. nih.gov However, the study also found that model outputs frequently underpredicted the measured urinary levels, a discrepancy likely caused by potential measurement errors in the aggregate environmental exposure data used as model inputs. nih.gov Despite these limitations, PBPK models remain a valuable tool for converting dietary pesticide exposures into absorbed dose estimates, provided the input data is accurate. nih.gov
Derivatization and Synthetic Research of 3,5,6 Trichloro 2 Pyridinol
Synthetic Routes for 3,5,6-Trichloro-2-pyridinol (B117793)
3,5,6-Trichloro-2-pyridinol, a significant intermediate in the production of various agricultural chemicals, can be synthesized through several industrial routes. globethesis.com These methods primarily involve either the chlorination of pyridine (B92270) derivatives or the cyclization of acyclic precursors. google.com
Pyridine-Based Synthesis
One established industrial method for producing 3,5,6-trichloro-2-pyridinol begins with pyridine. This process involves the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. Subsequently, this tetrachloropyridine undergoes alkaline hydrolysis, typically using sodium hydroxide (B78521), to yield the sodium salt of 3,5,6-trichloro-2-pyridinol. While this route is known for producing a high-quality product, it is also characterized by a highly corrosive reaction environment. An alternative starting material within the pyridine family is 6-chloro-1H-pyridine-2-on. This compound is subjected to controlled chlorination by passing chlorine gas over its solution in an aqueous carboxylic acid, such as acetic or propionic acid. To manage the reaction and prevent the formation of byproducts like 2,3,5,6-tetrachloropyridine, the temperature is maintained between 15°C and 30°C under a slight overpressure.
Acrylate Chloride and Trichloroacetic Acid Routes
A prominent alternative to pyridine-based synthesis involves the reaction of trichloroacetyl chloride with acrylonitrile (B1666552). googleapis.com This method can be performed in a single operation within a closed system under pressure, although this approach can result in lower yields and a mixture of products, including 2,3,5,6-tetrachloropyridine, which necessitates further separation or conversion steps. googleapis.com The reaction proceeds through the formation of 2,2,4-trichloro-4-cyanobutanoyl chloride, which then cyclizes. googleapis.comgoogle.com
Another variation utilizes trichloroacetic acid. globethesis.com In a process starting from chloroacetic acid waste, a mixture of chlorinated acids is converted to trichloroacetyl chloride. This is then reacted with acrylonitrile in the presence of a copper chloride and copper catalyst to form an intermediate, which is subsequently subjected to realkalization to produce the final product. globethesis.com
Cyclization Methods in Synthesis
The synthesis of 3,5,6-trichloro-2-pyridinol from trichloroacetyl chloride and acrylonitrile is fundamentally a cyclization process. googleapis.comgoogle.com The initial addition reaction yields 2,2,4-trichloro-4-cyanobutanoyl chloride. googleapis.comgoogle.com This intermediate then undergoes cyclization, which can be influenced by the presence of byproducts like HCl and water. googleapis.comgoogle.com The cyclization intermediate can lead to three potential products: 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one, 3,5,6-trichloro-2-pyridinol, or 2,3,5,6-tetrachloropyridine. googleapis.comgoogle.com To improve the yield of the desired pyridinol, it has been found that conducting the addition, cyclization, and subsequent aromatization reactions as separate and distinct steps is advantageous. google.com This separation prevents water, a byproduct of the later stages, from causing side reactions in the earlier steps. google.com
In an optimized process, the cyclization of 2,2,4-trichloro-4-cyanobutanoyl chloride is carried out by treating it with anhydrous HCl under pressure in an inert organic solvent. google.com This leads to the formation of 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one, which is then aromatized in a separate step to yield 3,5,6-trichloro-2-pyridinol. google.com
Novel Fractional Step Methods
Another innovative process involves heating the solvent first and then dropwise adding trichloroacetyl chloride and acrylonitrile at a high temperature. google.com This technique is designed to overcome the drawbacks of traditional methods, such as long reaction times and low yields, by avoiding the need for distillation and repeated application of raw materials. google.com The synthesis proceeds through the formation of butyryl chloride, followed by cyclization to pyridine ketone, and finally alkaline hydrolysis to obtain the sodium salt of 3,5,6-trichloro-2-pyridinol. google.com
| Starting Materials | Key Intermediates | Final Product | Reference |
| Pyridine | 2,3,5,6-Tetrachloropyridine | Sodium 3,5,6-trichloro-2-pyridinol | |
| 6-chloro-1H-pyridine-2-on | - | 3,5,6-Trichloro-2-pyridinol | |
| Trichloroacetyl chloride, Acrylonitrile | 2,2,4-Trichloro-4-cyanobutanoyl chloride, 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one | 3,5,6-Trichloro-2-pyridinol | googleapis.comgoogle.com |
| Trichloroacetic acid, Acrylonitrile | Trichloroacetyl chloride | Sodium 3,5,6-trichloro-2-pyridinol | globethesis.com |
Derivatization for Analytical and Research Purposes
Synthesis of Derivatized Forms for Enhanced Detectability
For analytical purposes, particularly in complex matrices like biological samples and environmental extracts, 3,5,6-trichloro-2-pyridinol (TCP) is often derivatized to enhance its detectability by methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.netspkx.net.cn Derivatization converts the polar TCP molecule into a more volatile and thermally stable compound suitable for GC analysis.
A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms the t-butyldimethylsilyl derivative of TCP. researchgate.netspkx.net.cnresearchgate.net This process typically involves extracting the TCP from the sample, concentrating the extract, and then heating the residue with MTBSTFA. researchgate.netoup.com For instance, in the analysis of human urine, after acid hydrolysis to release conjugated TCP, the analyte is extracted and then derivatized with MTBSTFA before GC-MS analysis. researchgate.net Similarly, for vegetable samples, an acetone (B3395972) extract is purified, and the residue is dissolved in ethyl acetate (B1210297) and derivatized with MTBSTFA. spkx.net.cn
Another derivatizing agent used is N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). mdpi.com This reagent reacts with phenolic compounds like TCP to form derivatives that can be analyzed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), significantly enhancing detection sensitivity. mdpi.com The derivatization is typically carried out in acetonitrile (B52724) in the presence of potassium carbonate. mdpi.com
For immunochemical detection methods like surface plasmon resonance (SPR)-based biosensors, haptens of TCP are synthesized. scispace.com These haptens are created by introducing alkyl chain spacers with a terminal carboxylic acid to the pyridyl ring of TCP. scispace.com This modified TCP derivative can then be covalently linked to a protein, such as bovine serum albumin (BSA), to create a conjugate used in the immunoassay. scispace.com
| Derivatizing Agent | Analytical Method | Purpose | Reference |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enhances volatility and thermal stability for GC analysis. | researchgate.netspkx.net.cnresearchgate.netoup.com |
| N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) | Enhances detection sensitivity. | mdpi.com |
| Nε-2,4-dinitrophenyl (DNP)-l-lysine | Immunoassay | Creates a bifunctional hapten for producing group-specific polyclonal antiserum. | acs.org |
Preparation of Haptens for Immunochemical Applications
The development of immunochemical assays, such as enzyme-linked immunosorbent assays (ELISA), for the detection of 3,5,6-trichloro-2-pyridinol (TCP) necessitates the synthesis of haptens. capes.gov.brnih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Researchers have designed and synthesized various TCP-based haptens to produce specific antibodies for use in these sensitive detection methods. capes.gov.brscispace.com
Two primary strategies have been employed for synthesizing TCP haptens: modifying the pyridyl ring or utilizing the hydroxyl group for the attachment of a spacer arm. capes.gov.br The spacer arm is a crucial linker that connects the hapten to the carrier protein, ensuring the hapten is accessible for antibody recognition.
One detailed synthetic route involves several steps to create a TCP hapten suitable for developing an immunoassay. The process begins with the hydrolysis of the thiophosphate ester of chlorpyrifos (B1668852) to yield 3,5,6-trichloro-2-pyridinol. The TCP is then reacted with benzyl (B1604629) bromide, transforming it into 2,3,5-trichloro-6-benzyloxypyridine. Subsequently, a 3-mercaptopropanoic acid spacer arm is introduced by substituting the chlorine atom at the second position of the pyridine ring. The final step involves the removal of the phenyl group from the 6th position to produce the target hapten, 3-(3,5-Dichloro-6-hydroxy-2-pyridyl) thiopropanoic acid.
Another innovative approach involves the creation of a "bifunctional hapten" designed to produce a group-specific polyclonal antiserum that recognizes both the herbicide triclopyr (B129103) and its metabolite, 3,5,6-trichloro-2-pyridinol. nih.gov This unique hapten was synthesized by conjugating commercially available Nε-2,4-dinitrophenyl (DNP)-L-lysine to triclopyr. nih.gov This resulting conjugate is then coupled to a carrier protein like bovine serum albumin (BSA). nih.gov The antiserum generated using this bifunctional hapten demonstrated high affinity for both triclopyr and 3,5,6-trichloro-2-pyridinol, making it a valuable tool for simultaneous immunochemical determinations. nih.gov
The table below summarizes key research findings on the preparation of haptens from 3,5,6-trichloro-2-pyridinol.
| Hapten Design Strategy | Key Synthesis Steps | Target Analyte(s) | Research Application |
| Spacer Arm Attachment | 1. Hydrolysis of chlorpyrifos to TCP. 2. Protection of hydroxyl group with benzyl bromide. 3. Substitution with 3-mercaptopropanoic acid spacer. 4. Deprotection to yield final hapten. | 3,5,6-Trichloro-2-pyridinol (TCP) | Development of an indirect competitive immunoassay for measuring urinary TCP. amanote.comkstudy.com |
| Bifunctional Hapten | 1. Conjugation of Nε-2,4-dinitrophenyl (DNP)-L-lysine to triclopyr. 2. Coupling of the conjugate to a carrier protein (BSA). nih.gov | Triclopyr and 3,5,6-Trichloro-2-pyridinol | Production of a group-specific polyclonal antiserum for determining both compounds in water samples via ELISA. nih.gov |
| Varied Spacer Attachment | Synthesis of two hapten types with spacers attached at either the 6-position of the pyridyl ring or through the hydroxyl group. capes.gov.br | 3,5,6-Trichloro-2-pyridinol (TCP) | Production and characterization of monoclonal antibodies for ELISA development. capes.gov.br |
These synthetic haptens are instrumental in the development of various immunochemical methods, including ELISAs and surface plasmon resonance (SPR)-based biosensors, for the sensitive and specific detection of TCP in environmental and biological samples. scispace.comnih.govresearchgate.netnih.gov
Industrial Applications of Synthetic 3,5,6-Trichloro-2-pyridinol
The primary industrial application of synthetic 3,5,6-trichloro-2-pyridinol is its use as a critical chemical intermediate in the manufacturing of widely used agrochemicals. valuates.comlookchem.com Specifically, its sodium salt, sodium 3,5,6-trichloro-2-pyridinol, is the form commonly employed in industrial synthesis. valuates.comlookchem.com
The major industrial synthesis of this compound follows two main routes:
From Pyridine: This process involves the chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine. This intermediate is then subjected to alkaline hydrolysis with sodium hydroxide to form the sodium salt of trichloropyridinol. While this route is noted for being highly corrosive, it is also recognized for yielding a high-quality product.
From Trichloroacetyl Chloride and Acrylonitrile: In this method, trichloroacetyl chloride reacts with an excess of acrylonitrile in the presence of a solvent and catalyst. The resulting product undergoes alkaline hydrolysis with sodium hydroxide to yield the sodium salt of trichloropyridinol.
The most significant use of this intermediate is in the production of organophosphorus insecticides and a pyridine-based herbicide. medchemexpress.comvaluates.comwikipedia.org
The table below details the main industrial applications of synthetic 3,5,6-trichloro-2-pyridinol.
| Application | Final Product(s) | Chemical Class of Final Product |
| Chemical Intermediate | Chlorpyrifos valuates.comlookchem.com | Organophosphate Insecticide researchgate.net |
| Chemical Intermediate | Chlorpyrifos-methyl medchemexpress.comvaluates.com | Organophosphate Insecticide |
| Chemical Intermediate | Triclopyr medchemexpress.comvaluates.comwikipedia.org | Herbicide nih.gov |
| Analytical Standard | 3,5,6-Trichloro-2-pyridinol | Not Applicable |
Beyond its role as a manufacturing precursor, purified 3,5,6-trichloro-2-pyridinol is also utilized as an analytical standard for the detection and quantification of pesticide residues in environmental monitoring and food safety analysis. lookchem.comsigmaaldrich.com
Emerging Research Directions and Future Perspectives
Development of Novel Bioremediation Technologies
The bioremediation of chlorinated pyridinols is a key area of research, aiming for cost-effective and eco-friendly solutions to decontaminate soil and water. nih.gov While specific microbial strains for the degradation of 2,3,6-trichloropyridinol are not extensively documented, the strategies being developed for the more common 3,5,6-TCP provide a clear roadmap for future work.
Novel bioremediation approaches center on identifying and engineering microorganisms capable of breaking down these persistent compounds. biorxiv.orgtandfonline.com For instance, bacterial strains such as Ralstonia sp. T6 and Cupriavidus sp. DT-1 have demonstrated the ability to degrade 3,5,6-TCP. nih.govere.ac.cnresearchgate.net Research has identified key genes, such as tcpA in Ralstonia sp. T6, which encodes a monooxygenase enzyme that initiates the degradation by dechlorinating the pyridine (B92270) ring. nih.govnih.gov The ultimate goal is the complete mineralization of the compound into less harmful substances. bohrium.combiorxiv.org
Future bioremediation technologies are likely to involve:
Engineered Microbes: Genetically modifying bacteria to enhance their degradation capabilities. For example, inserting genes like mpd (methyl parathion (B1678463) hydrolase) into a TCP-degrading strain like Ralstonia sp. T6 could create an engineered organism capable of mineralizing the parent pesticide (chlorpyrifos) all the way through its metabolites. ere.ac.cn
Bacterial Consortia: Utilizing a mix of different microbial species that work synergistically to break down the compound and its subsequent metabolites, which a single strain might not accomplish efficiently. bohrium.com
Constructed Wetlands and Biobeds: Designing controlled environments, such as biobeds composed of soil, peat, and straw, that foster microbial activity for the contained degradation of pesticide residues and their metabolites. tandfonline.comfrontiersin.org
Advanced Computational Approaches for Predicting Environmental and Biological Fate
Predicting how chemical compounds like 2,3,6-trichloropyridinol behave in the environment and in biological systems is crucial for risk assessment. Advanced computational models are becoming indispensable tools for this purpose, especially when experimental data is scarce. nih.gov These in silico approaches can estimate a compound's persistence, mobility, and potential for bioaccumulation. rsc.orgrsc.org
Key computational models applicable to trichloropyridinol isomers include:
Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. PBPK models have been developed for chlorpyrifos (B1668852) and its metabolite 3,5,6-TCP in rats and humans to estimate internal dosimetry and cholinesterase inhibition, providing a framework that could be adapted for the 2,3,6-isomer. oup.comnih.govoup.com
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate a molecule's chemical structure with its physicochemical properties and biological activities. They can be used to predict properties like soil sorption, toxicity, and metabolic pathways without the need for extensive laboratory testing. nih.gov
Environmental Fate and Transport Models: A variety of models exist to predict how a chemical moves through different environmental compartments. These can simulate processes like leaching through soil into groundwater, runoff into surface water, and plant uptake.
Table 1: Selected Computational Modeling Approaches
| Model Type | Primary Application | Relevance to 2,3,6-Trichloropyridinol |
|---|---|---|
| PBPK/PD Models | Simulate chemical fate within a biological system (human, rat) and predict dynamic response. oup.comnih.gov | Can be adapted to predict internal exposure and potential biological effects. oup.com |
| QSAR Models | Predict properties and toxicity based on chemical structure. nih.gov | Estimates environmental behavior and potential hazards before extensive testing. |
| Plant Uptake Models | Predict the bioconcentration of parent pesticides and their metabolites in food crops. rsc.orgrsc.org | Assesses the risk of human exposure through consumption of contaminated produce. |
Integration of Omics Technologies in Mechanistic Research
To understand the precise mechanisms of how microorganisms degrade compounds like 2,3,6-trichloropyridinol, researchers are increasingly turning to "omics" technologies. These high-throughput methods provide a comprehensive view of the biological processes occurring at the molecular level. koreascience.kr By studying the degradation of the related 3,5,6-TCP, scientists have established a blueprint for applying these techniques. nih.govresearchgate.net
The primary omics fields and their applications in this context are:
Genomics: Involves sequencing the entire genome of a degrading microorganism to identify all potential genes involved in the catabolic pathway. This was instrumental in identifying the tcpRXA and dhpRIJK gene clusters in Ralstonia sp. T6 responsible for breaking down 3,5,6-TCP and its intermediates. nih.govnih.govresearchgate.net
Transcriptomics: Measures the expression levels of all genes (the transcriptome) in an organism under specific conditions, such as exposure to a pollutant. This reveals which genes are activated or deactivated in response to the chemical, providing clues about their function in the degradation process.
Proteomics: Identifies the complete set of proteins (the proteome) present in a cell at a given time. This helps confirm that the genes identified through genomics and transcriptomics are being translated into functional enzymes that carry out the degradation.
Metabolomics: Analyzes the complete set of small-molecule metabolites within a cell or sample. This is used to identify the intermediate compounds formed during the degradation pathway, helping to piece together the entire sequence of biochemical reactions. acs.org
Table 2: Role of Omics Technologies in Mechanistic Research
| Omics Field | Objective | Example Application for Chlorinated Pyridinols |
|---|---|---|
| Genomics | Identify the genetic blueprint for degradation. | Discovery of the tcpA gene in Ralstonia sp. T6. nih.govnih.gov |
| Transcriptomics | Determine which genes are active during degradation. | Measuring upregulation of catabolic genes upon exposure to the compound. |
| Proteomics | Confirm the presence of degradative enzymes. | Detecting the monooxygenase and reductase proteins encoded by the tcp gene cluster. |
| Metabolomics | Trace the chemical transformation pathway. | Identifying intermediate products like 3,6-dihydroxypyridine-2,5-dione. nih.govnih.gov |
Sustainable Synthesis Approaches
The synthesis of 2,3,6-trichloropyridine (B1294687), the immediate precursor to 2,3,6-trichloropyridinol, is an area where principles of green and sustainable chemistry are being actively applied to improve efficiency and reduce environmental impact. numberanalytics.combenthamscience.com Traditional methods for creating chlorinated pyridines often involved harsh conditions, multiple steps, and the generation of significant waste. benthamscience.compatsnap.com Modern approaches focus on developing cleaner, more direct, and catalyst-driven processes.
Notable sustainable synthesis strategies include:
Catalytic Gas-Phase Chlorination: One innovative method involves the direct, one-step gas-phase chlorination of materials like pyridine or 3-picoline. patsnap.comgoogle.com Using a molecular sieve catalyst, such as HZSM-5, allows the reaction to proceed at high temperatures with high selectivity and yield (over 90%), simplifying the process and reducing byproducts. google.com
Multi-step Synthesis from Alternative Feedstocks: Another route involves synthesizing 2,3,6-trichloropyridine from nicotinamide. This multi-step process includes Hofmann degradation, chlorination, and a Sandmeyer reaction. While more complex, it utilizes a different feedstock and offers an alternative pathway that can be optimized for efficiency and waste reduction. patsnap.com
Use of Greener Catalysts and Solvents: Across the field of pyridine synthesis, there is a move towards using ionic liquids as recyclable catalysts and solvents. benthamscience.comresearchgate.net These materials can improve reaction efficiency and selectivity under milder conditions, reducing energy consumption and the need for volatile, toxic organic solvents. benthamscience.comresearchgate.netscilit.com
Selective Dechlorination: For producing related compounds, methods like the selective catalytic dechlorination of 2,3,6-trichloropyridine to produce 2,3-dichloropyridine (B146566) are being refined. This highlights a focus on precise chemical transformations that avoid over-chlorination and reduce waste streams. cabidigitallibrary.org
These advancements align with the core principles of green chemistry, such as maximizing atom economy, using catalysis over stoichiometric reagents, and designing energy-efficient processes. scielo.br
Q & A
Q. Notes
- Data Contradictions : Variations in synthesis yields (e.g., 22% vs. 60% for similar reactions ) highlight the need for reaction optimization.
- Toxicological Relevance : TCPy’s role as a chlorpyrifos metabolite necessitates rigorous exposure assessment in epidemiological studies .
- Environmental Impact : Monitor bioaccumulation using PCB-24/27 mixture analogs due to structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
